Technical Documentation Center

2-Iodopyridine-3-boronic acid mida ester Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Iodopyridine-3-boronic acid mida ester

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-Iodopyridine-3-boronic acid MIDA ester: Structure, Properties, and Applications

This technical guide provides a comprehensive overview of 2-Iodopyridine-3-boronic acid MIDA ester, a key building block for researchers, scientists, and professionals in drug development. We will delve into its core str...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 2-Iodopyridine-3-boronic acid MIDA ester, a key building block for researchers, scientists, and professionals in drug development. We will delve into its core structure, physicochemical properties, and its pivotal role in modern synthetic chemistry, particularly in the realm of cross-coupling reactions. This document is designed to be a practical resource, offering not just theoretical knowledge but also actionable experimental protocols and insights grounded in established scientific principles.

Introduction: The Rise of MIDA Boronates in Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely used methods for constructing carbon-carbon bonds in organic synthesis.[1] Central to this reaction is the use of organoboron compounds, typically boronic acids. However, many boronic acids, especially those containing heteroaromatic moieties like pyridine, suffer from instability, leading to challenges in purification, storage, and consistent reactivity.[2] 2-Pyridyl boronic acids, in particular, are notoriously unstable.[2]

To address these limitations, the development of N-methyliminodiacetic acid (MIDA) boronates has been a significant advancement.[3][4][5] MIDA boronates are air-stable, crystalline solids that are compatible with silica gel chromatography, making them easy to handle, purify, and store.[3][6][7][8] The MIDA ligand forms a dative bond with the boron atom, effectively protecting the boronic acid functionality from decomposition and unwanted side reactions.[5][9] This protection is reversible under mild aqueous basic conditions, allowing for the in situ slow release of the active boronic acid during a cross-coupling reaction.[5][7][10] This controlled release is particularly advantageous for challenging couplings involving unstable boronic acids.[5]

2-Iodopyridine-3-boronic acid MIDA ester emerges as a bifunctional building block of significant interest, incorporating both a reactive iodine atom and a protected boronic acid on a pyridine scaffold. This unique arrangement allows for selective and sequential cross-coupling reactions, a cornerstone of modern iterative synthesis for the construction of complex molecules.

Structure and Physicochemical Properties

The structure of 2-Iodopyridine-3-boronic acid MIDA ester features a pyridine ring substituted with an iodine atom at the 2-position and a MIDA-protected boronic acid at the 3-position.

Caption: Chemical structure of 2-Iodopyridine-3-boronic acid MIDA ester.

The key physicochemical properties are summarized in the table below:

PropertyValueSource
Molecular Formula C₁₀H₁₀BIN₂O₄
Molecular Weight 359.91 g/mol
Appearance Solid
Melting Point 222-234 °C (decomposition)
CAS Number Not available for this specific isomer, but the related 2-pyridyl MIDA ester is 1104637-58-2.[11]
Solubility Soluble in many organic solvents.
Stability Benchtop stable, compatible with chromatography.[6][7][12]

Synthesis of 2-Heterocyclic MIDA Boronates

The synthesis of 2-pyridyl MIDA boronates has been a challenge due to the instability of the corresponding boronic acids. A general and efficient method involves the direct transligation of trialkoxyborate salts with MIDA at elevated temperatures.[2] This approach circumvents the isolation of the unstable 2-pyridylboronic acid.

G start 2-Iodopyridine intermediate1 Lithium Triisopropyl 2-Iodopyridyl-3-borate start->intermediate1 1. n-BuLi 2. B(O-iPr)₃ product 2-Iodopyridine-3-boronic acid MIDA ester intermediate1->product MIDA, DMSO, Heat

Caption: General synthetic workflow for 2-pyridyl MIDA boronates.

A detailed experimental protocol for a related 2-pyridyl MIDA boronate is as follows, which can be adapted for the iodo-substituted analogue:

Step-by-Step Protocol: Synthesis of a 2-Pyridyl MIDA Boronate [2]

  • Formation of the Triisopropylborate Salt: To a solution of 2-bromopyridine in THF at -78 °C, add n-butyllithium dropwise. Stir the mixture for 30 minutes. Then, add triisopropyl borate and allow the reaction to warm to room temperature.

  • Transmetalation with MIDA: In a separate flask, prepare a suspension of N-methyliminodiacetic acid (MIDA) in DMSO. Heat the suspension to the desired temperature (e.g., 80-100 °C).

  • Reaction and Workup: Slowly add the solution of the lithium triisopropyl 2-pyridylborate to the hot MIDA suspension. Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction mixture and perform an aqueous workup. The crude product can be purified by silica gel chromatography.

Causality Behind Experimental Choices:

  • Low Temperature for Lithiation: The use of -78 °C for the lithium-halogen exchange is crucial to prevent side reactions and ensure the clean formation of the pyridyllithium species.

  • Elevated Temperature for Transmetalation: Heating is necessary to drive the transligation reaction between the borate salt and MIDA to completion.[2] DMSO is a suitable high-boiling polar aprotic solvent for this step.

  • MIDA as a Ligand: The choice of MIDA is central to the stability of the final product. Its tridentate chelation to the boron atom results in a stable, crystalline solid that can be easily purified.[4][7]

Applications in Suzuki-Miyaura Cross-Coupling

The primary application of 2-Iodopyridine-3-boronic acid MIDA ester is in sequential or iterative Suzuki-Miyaura cross-coupling reactions. The presence of two distinct reactive sites, the C-I bond and the C-B(MIDA) bond, allows for controlled, stepwise elaboration of the pyridine core.

The C-I bond is generally more reactive in palladium-catalyzed cross-coupling than the C-B(MIDA) bond under anhydrous conditions. This differential reactivity allows for the initial coupling at the 2-position, leaving the MIDA boronate intact for a subsequent coupling reaction.

G start 2-Iodopyridine-3-boronic acid MIDA ester intermediate 2-Arylpyridine-3-boronic acid MIDA ester start->intermediate Pd Catalyst, Base (Anhydrous) product 2,3-Diarylpyridine intermediate->product 1. Deprotection (aq. Base) 2. Pd Catalyst, Base boronic_acid Arylboronic Acid (R¹-B(OH)₂) aryl_halide Aryl Halide (R²-X)

Caption: Iterative cross-coupling strategy using 2-Iodopyridine-3-boronic acid MIDA ester.

Step-by-Step Protocol: Iterative Suzuki-Miyaura Cross-Coupling

First Coupling (at the 2-position):

  • Reaction Setup: To a reaction vessel, add 2-Iodopyridine-3-boronic acid MIDA ester, the desired arylboronic acid (1.1 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2 equivalents).

  • Solvent and Degassing: Add a suitable anhydrous solvent (e.g., dioxane, toluene). Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS.

  • Workup and Purification: Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel chromatography to obtain the 2-arylpyridine-3-boronic acid MIDA ester.

Second Coupling (at the 3-position):

  • Deprotection and Coupling: To the purified 2-arylpyridine-3-boronic acid MIDA ester, add the second aryl halide (1.1 equivalents), a palladium catalyst, and an aqueous base (e.g., 1M NaOH or K₃PO₄).[10]

  • Solvent and Reaction: Add a suitable solvent (e.g., THF, dioxane) and heat the mixture. The aqueous base will facilitate the in situ deprotection of the MIDA group, releasing the boronic acid for the second cross-coupling.

  • Workup and Purification: Follow a similar workup and purification procedure as the first coupling to isolate the final 2,3-disubstituted pyridine product.

Trustworthiness and Self-Validating System:

The success of each step can be validated by standard analytical techniques. The consumption of starting materials and the formation of products can be monitored by TLC and LC-MS. The structure and purity of the isolated intermediates and final product should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry. The stability of the MIDA boronate during the first coupling is a key validation point.

Conclusion and Future Outlook

2-Iodopyridine-3-boronic acid MIDA ester is a powerful and versatile building block that addresses the inherent instability of 2-pyridylboronic acids. Its robust nature and capacity for selective, iterative cross-coupling make it an invaluable tool for the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. The continued development of novel MIDA boronates and their application in innovative synthetic strategies will undoubtedly continue to push the boundaries of what is possible in small molecule synthesis.

References

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2022). Preparation of MIDA Anhydride and Reaction with Boronic Acids. Organic Syntheses, 99, 92-112. [Link]

  • Kumar, A., & Sharma, G. (2022). Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications, 58(90), 12499-12513. [Link]

  • Chem-Station. (2014, February 9). MIDA boronate. Chem-Station International Edition. [Link]

  • Bhattacharya, S., & Gevorgyan, V. (2019). Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. ACS Catalysis, 9(11), 10568–10573. [Link]

  • Gallou, F., & Lipshutz, B. H. (2014). Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Organic Letters, 16(16), 4392–4395. [Link]

  • Kumar, A., & Sharma, G. (2022). Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications, 58(90), 12499-12513. [Link]

  • Lee, S. J., Gray, E. E., & Burke, M. D. (2010). A general method for synthesis of 2-heterocyclic N-methyliminodiacetic acid boronates. Tetrahedron Letters, 51(4), 620-623. [Link]

  • Li, W., & Nelson, D. L. (2013). Recent progress in the synthesis of pyridinylboronic acids and esters. Arkivoc, 2013(1), 135-153. [Link]

  • Hodgson, P. B., & Salingue, F. (2004). The Preparation of a Stable 2-Pyridylboronate and Its Reactivity in the Suzuki—Miyaura Cross-Coupling Reaction. The Journal of Organic Chemistry, 69(4), 1213–1216. [Link]

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2022). Preparation of MIDA Anhydride and Reaction with Boronic Acids. Organic Syntheses, 99, 92-112. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Gillis, E. P. (2009). Iterative cross-coupling with MIDA boronates (Doctoral dissertation, University of Illinois at Urbana-Champaign). [Link]

  • El-Fakih, A., & Al-Hokbany, N. (2020). Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings. Catalysts, 10(3), 302. [Link]

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2022). Preparation of MIDA Anhydride and Reaction with Boronic Acids. Organic Syntheses, 99, 92-112. [Link]

  • West, M. J., & Phipps, R. J. (2018). meta-Selective C–H functionalisation of aryl boronic acids directed by a MIDA-derived boronate ester. Chemical Science, 9(33), 6883–6888. [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 49(7), 1464–1477. [Link]

Sources

Foundational

Foreword: From a Challenging Reagent to a Benchtop Staple

An In-Depth Technical Guide to the Chemical Stability of 2-Iodo-3-Pyridyl MIDA Boronate For decades, the 2-pyridyl boronic acid motif has been both highly desirable and notoriously difficult to work with for drug develop...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Stability of 2-Iodo-3-Pyridyl MIDA Boronate

For decades, the 2-pyridyl boronic acid motif has been both highly desirable and notoriously difficult to work with for drug development professionals and synthetic chemists.[1][2][3] Its ubiquity in pharmaceuticals and functional materials is contrasted by the exquisite sensitivity of the 2-pyridyl-boron bond to protodeboronation, rendering the free boronic acid unstable for storage and often inefficient in cross-coupling reactions.[2][3][4] This guide delves into the transformative solution to this long-standing problem: the N-methyliminodiacetic acid (MIDA) protected form, specifically 2-iodo-3-pyridyl MIDA boronate. We will explore the fundamental principles that govern its remarkable stability and provide field-proven insights into its handling, reactivity, and analysis, empowering researchers to leverage this powerful building block with confidence and reproducibility.

The Core Principle: How MIDA Protection Confers Stability

The success of MIDA boronates lies in a fundamental alteration of the boron atom's electronic and geometric state.[5] In a typical boronic acid, the boron atom is sp²-hybridized, featuring a vacant p-orbital that makes it Lewis acidic and susceptible to various decomposition pathways.[6]

The trivalent N-methyliminodiacetic acid (MIDA) ligand chelates the boron atom, causing it to rehybridize from a reactive sp² state to a stable, tetrahedral sp³ state.[5] This coordinatively saturated complex is unreactive toward standard anhydrous cross-coupling conditions and is robustly protected against the common degradation routes that plague its boronic acid counterpart.[5][7][8]

Figure 1. Boron hybridization change from unstable boronic acid to stable MIDA boronate.

Intrinsic Stability: Benchtop and Long-Term Storage

The most striking feature of 2-iodo-3-pyridyl MIDA boronate is its exceptional benchtop stability. Unlike the parent boronic acid which can degrade significantly within days, the MIDA-protected version is a free-flowing, crystalline solid that remains stable for extended periods when stored under ambient conditions, open to the air.[1][3][7][9] This allows for accurate weighing and handling without the need for a glovebox, streamlining experimental workflows.

For long-term archival, storage at 2-8°C is recommended to ensure maximum shelf-life. Studies have demonstrated that various MIDA boronates, including 2-pyridyl derivatives, show over 95% purity after more than a year of benchtop storage under air.[1][9]

Compound ClassStorage ConditionDurationPurity Remaining
Unstable Boronic Acids (e.g., 2-pyridyl)Benchtop, under air15 daysOften <50%
MIDA Boronates (e.g., 2-pyridyl)Benchtop, under air≥ 60 days> 95%[1]
2-Pyridyl MIDA Boronate (1a) Benchtop, under air> 1 yearNo decomposition observed[9]

Table 1. Comparative stability of boronic acids vs. their MIDA boronate counterparts.

Stability in Chemical Environments: The Key to Controlled Reactivity

The utility of MIDA boronates stems from their predictable behavior in different chemical environments. They are designed to be inert until their reactivity is intentionally "switched on" through controlled hydrolysis.

Stability Under Anhydrous Conditions

2-Iodo-3-pyridyl MIDA boronate is unreactive under standard anhydrous cross-coupling conditions.[5][7] It is compatible with common palladium catalysts, phosphine ligands, organic solvents, and temperatures up to 80-100°C, making it an ideal protecting group for iterative cross-coupling strategies where multiple synthetic steps are performed in sequence.[7][10]

Hydrolytic Stability: The "Slow-Release" Mechanism

The controlled release of the active boronic acid is achieved through hydrolysis of the MIDA ligand. Mechanistic studies have revealed two distinct pathways for this process.[11][12][13][14][15]

  • Base-Mediated Hydrolysis (Fast): This pathway is initiated by the attack of a hydroxide ion at a MIDA carbonyl carbon.[12][15] It is significantly faster (over 1000-fold) and is the dominant mechanism under strongly basic conditions (e.g., aqueous NaOH).[13][14]

  • Neutral Hydrolysis (Slow): This pathway does not require an external base and involves the rate-limiting cleavage of the B-N dative bond by a small cluster of water molecules.[12][13][15]

The rate of hydrolysis is dictated by pH, water activity, and phase-transfer between the aqueous and organic components of a reaction mixture.[13][15] By selecting the appropriate base and solvent system, we can precisely control the rate at which the boronic acid is released. This "slow-release" approach is critical, as it generates the unstable 2-pyridyl boronic acid in situ at a concentration low enough to favor cross-coupling over decomposition.[2][16]

G cluster_fast Fast Release cluster_slow Slow Release for Cross-Coupling MIDA 2-Iodo-3-Pyridyl MIDA Boronate NaOH aq. NaOH, THF (Strong Base) MIDA->NaOH K3PO4 aq. K3PO4, Dioxane/IPA (Mild Base) MIDA->K3PO4 Fast_Hydrolysis Base-Mediated Hydrolysis (Carbonyl Attack) NaOH->Fast_Hydrolysis >1000x Faster Boronic_Acid Active 2-Iodo-3-Pyridyl Boronic Acid Fast_Hydrolysis->Boronic_Acid Slow_Hydrolysis Neutral Hydrolysis (B-N Cleavage) K3PO4->Slow_Hydrolysis Controlled Rate Slow_Hydrolysis->Boronic_Acid

Figure 2. Hydrolysis pathways for the controlled release of the active boronic acid.

ConditionBaseSolvent SystemRelease RatePrimary Use
Fast Release 1M NaOHTHF / H₂O< 10 minutes @ 23°C[16]Stoichiometric deprotection
Slow Release K₃PO₄Dioxane / H₂O~3 hours @ 60°C[4][16]Cross-coupling of standard boronic acids
Modified Slow Release K₂CO₃ or K₃PO₄DMF / IPA[4], Dioxane[3]4-24 hours @ 100°CCross-coupling of 2-Pyridyl MIDA Boronates

Table 2. Summary of hydrolytic conditions and their applications.

It is critical to note that for the particularly labile 2-pyridyl MIDA boronates, standard slow-release conditions are often ineffective.[2] Successful cross-coupling typically requires modified protocols, often involving isopropanol (IPA) as a co-solvent instead of water and the use of a copper(II) acetate co-catalyst.[1][2][4]

Experimental Protocols for Stability Assessment

A self-validating system is crucial for trustworthy results. The following protocols outline standard methodologies for confirming the purity and stability of 2-iodo-3-pyridyl MIDA boronate in the laboratory.

G cluster_purity Initial Purity Check cluster_stability Stability Test start Obtain MIDA Boronate Sample nmr_initial Dissolve in DMSO-d6 Acquire 1H NMR Spectrum start->nmr_initial check_initial Confirm Structure Integrate for Purity nmr_initial->check_initial expose Expose to Test Condition (e.g., heat, base, air) check_initial->expose If pure hplc_setup Prepare HPLC Samples (Time points: 0, 1h, 4h, 24h) expose->hplc_setup hplc_run Run RP-HPLC Analysis hplc_setup->hplc_run analyze Quantify Peak Area % of MIDA Boronate hplc_run->analyze end Determine Stability Profile analyze->end

Figure 3. General experimental workflow for assessing chemical stability.

Protocol 1: Purity and Benchtop Stability Assessment by ¹H NMR Spectroscopy
  • Objective: To confirm the identity and purity of the starting material and assess its stability over time under ambient conditions.

  • Methodology:

    • Place an accurately weighed sample (~5-10 mg) of 2-iodo-3-pyridyl MIDA boronate in a vial on the lab bench, open to the atmosphere.

    • Time Point 0: Immediately dissolve a separate small sample (~5 mg) in a suitable deuterated solvent (DMSO-d₆ is recommended as impurities like DMSO may be present from synthesis).

    • Acquire a quantitative ¹H NMR spectrum. Identify the characteristic peaks for the MIDA ligand (singlets for N-CH₃ and two sets of doublets for the CH₂ groups) and the aromatic protons of the 2-iodo-3-pyridyl ring.

    • Include a known internal standard (e.g., 1,3,5-trimethoxybenzene) for precise quantification if required.

    • Subsequent Time Points (e.g., 1 week, 1 month, 6 months): Repeat steps 2-3 with a sample from the vial stored on the benchtop.

  • Analysis: Compare the spectra over time. The absence of new peaks or changes in the integration ratios of the characteristic MIDA boronate signals relative to the internal standard confirms its stability.

Protocol 2: Monitoring Hydrolytic Stability by Reverse-Phase HPLC
  • Objective: To quantify the rate of hydrolysis (disappearance of the starting material) under specific "slow-release" cross-coupling conditions.

  • Methodology:

    • Prepare a stock solution of 2-iodo-3-pyridyl MIDA boronate in a reaction-relevant solvent (e.g., Dioxane or DMF).

    • In a reaction vessel, mimic the cross-coupling conditions without the palladium catalyst and aryl halide. For example, combine the MIDA boronate solution, the chosen base (e.g., K₃PO₄), and the aqueous co-solvent.

    • Heat the mixture to the target reaction temperature (e.g., 100°C).

    • Time Point 0: Immediately upon reaching temperature, withdraw an aliquot, quench it with a slightly acidic buffer (e.g., pH 4 acetate buffer) to stop hydrolysis, and dilute with the HPLC mobile phase.

    • Withdraw and quench subsequent aliquots at regular intervals (e.g., 30 min, 1 hr, 2 hr, 4 hr, 8 hr).

    • Analyze all samples by reverse-phase HPLC (e.g., C18 column) with a suitable mobile phase (e.g., acetonitrile/water gradient with 0.1% TFA). Monitor via UV detection at an appropriate wavelength.

  • Analysis: Create a plot of the MIDA boronate peak area (%) versus time. This provides a quantitative measure of its stability and the rate of its consumption (hydrolysis) under catalytically relevant conditions.

Conclusion

2-Iodo-3-pyridyl MIDA boronate represents a paradigm shift in handling and utilizing sensitive heterocyclic building blocks. Its stability is not a passive quality but an engineered feature, derived from the sp³ hybridization of the boron center by the MIDA ligand. This confers exceptional, multi-year benchtop stability and, more importantly, enables a "slow-release" mechanism under mild basic conditions. This controlled hydrolysis is the key to overcoming the inherent instability of the corresponding 2-pyridyl boronic acid, allowing for its efficient participation in cross-coupling reactions. By understanding the principles of its stability and employing the analytical methods described herein, researchers can confidently and reproducibly incorporate this invaluable reagent into their synthetic programs, accelerating the discovery and development of novel molecules.

References

  • Gonzalez, J. A., Ogba, O. M., Morehouse, G. F., Rosson, N., Houk, K. N., Leach, A. G., Cheong, P. H.-Y., Burke, M. D., & Lloyd-Jones, G. C. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry, 8(11), 1067–1075. Available at: [Link]

  • Gonzalez, J. A., Ogba, O. M., Morehouse, G. F., Rosson, N., Houk, K. N., Leach, A. G., Cheong, P. H.-Y., Burke, M. D., & Lloyd-Jones, G. C. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. LJMU Research Online. Available at: [Link]

  • Gonzalez, J. A., Ogba, O. M., Morehouse, G. F., et al. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. PubMed. Available at: [Link]

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(19), 6961–6963. Available at: [Link]

  • Khatri, H. R., & Sharma, S. (2021). Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications, 57(63), 7751-7764. Available at: [Link]

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(19), 6961-6963. Available at: [Link]

  • Isley, N. A., Gallou, F., & Lipshutz, B. H. (2014). Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Angewandte Chemie International Edition, 53(45), 12243-12247. Available at: [Link]

  • Gonzalez, J. A., Ogba, O. M., Morehouse, G. F., et al. (2017). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry, 8(11), 1067-1075. Available at: [Link]

  • Lee, J. C. H., McDonald, R. J., & Hall, D. G. (2011). A general solution for the 2-pyridyl problem. Nature Chemistry, 3(11), 894-899. Available at: [Link]

  • Dick, G. R., Knapp, D. M., Gillis, E. P., & Burke, M. D. (2010). A general method for synthesis of 2-heterocyclic N-methyliminodiacetic acid boronates. Organic Letters, 12(10), 2314–2317. Available at: [Link]

  • Kim, B., Jo, W., & Lee, S. (2014). General methods for synthesis of N-methyliminodiacetic acid boronates from unstable ortho-phenolboronic acids. Tetrahedron Letters, 55(22), 3364-3367. Available at: [Link]

  • Chen, P.-J., Kelly, A. M., Blair, D. J., & Burke, M. D. (2022). Preparation of MIDA Anhydride and Reaction with Boronic Acids. Organic Syntheses, 99, 92-112. Available at: [Link]

  • Li, J., et al. (2022). Rapid Automated Iterative Small Molecule Synthesis. ChemRxiv. Available at: [Link]

  • Gonzalez, J. A., Ogba, O., et al. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Illinois Experts. Available at: [Link]

  • Woerly, E. M., et al. (2023). MIDA- and TIDA-Boronates Stabilize α-Radicals Through B-N Hyperconjugation. Angewandte Chemie International Edition, 62(40), e202309566. Available at: [Link]

  • Organic Syntheses. (2022). Preparation of MIDA Anhydride and Reaction with Boronic Acids. Organic Syntheses, 99, 92-112. Available at: [Link]

  • Chen, P.-J., et al. (2020). A Mild Method for Making MIDA Boronates. ResearchGate. Available at: [Link]

Sources

Exploratory

Strategic Deployment of Bifunctional Pyridine MIDA Boronates in Modular Drug Synthesis

Executive Summary: The "2-Pyridyl Problem" and the MIDA Solution The pyridine ring is a privileged scaffold in medicinal chemistry, present in over 20% of the top 200 drugs. However, the construction of complex pyridine-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "2-Pyridyl Problem" and the MIDA Solution

The pyridine ring is a privileged scaffold in medicinal chemistry, present in over 20% of the top 200 drugs. However, the construction of complex pyridine-containing architectures via Suzuki-Miyaura coupling has historically been plagued by the "2-pyridyl problem." [1]

2-Pyridyl boronic acids are notoriously unstable.[1][2][3][4] The electron-deficient nature of the pyridine ring, combined with the Lewis acidity of the boron, accelerates protodeboronation (rapid hydrolysis of the C-B bond) faster than the rate of transmetallation. This renders traditional boronic acids and pinacol esters inefficient for many 2-substituted pyridine couplings.

MIDA (N-methyliminodiacetic acid) boronates solve this by rehybridizing the boron center from sp² to sp³. This guide details the use of bifunctional pyridine MIDA boronates —building blocks containing both a reactive halogen and a protected MIDA boronate—to enable modular, iterative cross-coupling (ICC) of complex drug candidates.

Mechanistic Principles: The Hybridization Switch

The utility of MIDA boronates rests on a reversible hybridization switch.[5]

  • The Protected State (sp³): The MIDA ligand forms a dative B-N bond, filling the empty p-orbital on boron. This renders the complex unreactive toward transmetallation and immune to protodeboronation. It allows the molecule to tolerate anhydrous cross-coupling conditions at other sites (e.g., a halide on the same ring).

  • The Reactive State (sp²): Under aqueous basic conditions, the MIDA ligand hydrolyzes, releasing the active boronic acid.[1][3]

  • The "Slow-Release" Strategy: For unstable 2-pyridyl species, the rate of hydrolysis is engineered to match the rate of cross-coupling. This keeps the standing concentration of free boronic acid low, minimizing decomposition pathways while sustaining the catalytic cycle.[6]

Visualization: The Slow-Release Kinetic Control

MIDA_Mechanism MIDA MIDA Boronate (sp3, Stable Reservoir) Hydrolysis Slow Hydrolysis (aq. NaOH/K3PO4) MIDA->Hydrolysis Acid Free Boronic Acid (sp2, Reactive) Hydrolysis->Acid Controlled Release Decomp Protodeboronation (Decomposition) Acid->Decomp High Conc. Pd Pd Catalyst (Transmetallation) Acid->Pd Low Conc. Product Cross-Coupled Product Pd->Product

Figure 1: The "Slow-Release" mechanism prevents accumulation of unstable boronic acids, favoring productive coupling over decomposition.[2][6]

Strategic Utility: Bifunctional Building Blocks

Bifunctional MIDA boronates (e.g., 2-bromo-5-pyridyl MIDA boronate ) act as modular "Lego" bricks. They possess two orthogonal reaction sites:

  • Halide (Br/Cl/I): Reactive under anhydrous Suzuki conditions.

  • MIDA Boronate: Inert under anhydrous conditions; reactive only after hydrolysis.

This orthogonality enables Iterative Cross-Coupling (ICC) . You can polymerize or sequence heterocycles without isolating unstable intermediates.

Visualization: Iterative Cross-Coupling Workflow

ICC_Workflow Start Bifunctional Block A (Halogen + MIDA) Step1 Step 1: Anhydrous Coupling (Reacts at Halogen) Start->Step1 + Boronic Acid B Inter Intermediate AB (MIDA Intact) Step1->Inter Step2 Step 2: Hydrolysis & Coupling (Reacts at Boron) Inter->Step2 + Halide C + Base/H2O Final Complex Product ABC Step2->Final

Figure 2: Sequential assembly using bifunctional MIDA boronates. The MIDA group survives the first coupling.[7]

Experimental Protocols

The following protocols are adapted from the foundational work of Burke et al. and optimized for pyridine scaffolds.

Protocol A: Anhydrous Coupling (MIDA-Sparing)

Use this when the bifunctional pyridine is acting as the electrophile (via its halogen). The MIDA group must remain protecting.

Reagents:

  • Bifunctional Pyridine MIDA Boronate (1.0 equiv)

  • Boronic Acid Partner (1.2 equiv)[8]

  • Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) OR Pd-PEPPSI-IPr (2 mol%)

  • Base: Anhydrous K₃PO₄ (3.0 equiv)

  • Solvent: THF or Dioxane (0.1 M)

Procedure:

  • Drying: Flame-dry the reaction vial and cool under Argon. Moisture initiates premature MIDA hydrolysis.

  • Assembly: Add MIDA boronate, boronic acid, base, and catalyst in a glovebox or under strong Argon flow.

  • Solvation: Add anhydrous THF.

  • Reaction: Stir at 60°C for 12–24 hours.

  • Workup: Dilute with EtOAc. Wash with water. The MIDA group is stable to water during workup (neutral pH), but not at high temperatures with base.

  • Purification: Flash chromatography on silica gel. Note: Elute with EtOAc/MeOH mixtures (e.g., 95:5). MIDA boronates are polar.[7]

Protocol B: Slow-Release Coupling (MIDA-Activating)

Use this when the pyridine MIDA boronate is the nucleophile (via its boron).

Reagents:

  • Pyridine MIDA Boronate (1.2 equiv)[8]

  • Aryl Chloride/Bromide Partner (1.0 equiv)[3][8]

  • Catalyst: Pd₂(dba)₃ (1.5 mol%) + XPhos (6 mol%)[8]

  • Promoter: Cu(OAc)₂ (50 mol%) (Critical for 2-pyridyl coupling)[3][8]

  • Base: K₃PO₄ (5.0 equiv)[3]

  • Solvent: DMF / IPA (4:1 ratio)

Procedure:

  • Assembly: Combine halide, MIDA boronate, Pd source, ligand, copper salt, and base in a vial.

  • Solvation: Add DMF/IPA mixture. The protic solvent (IPA) and water (from base or added traces) facilitate the slow hydrolysis.

  • Reaction: Heat to 100°C.

    • Mechanistic Note: The high temperature and base slowly hydrolyze the MIDA. The Cu(OAc)₂ facilitates the transmetallation of the unstable 2-pyridyl boronate before it protodeboronates.

  • Workup: Standard aqueous workup.

Data Summary: Stability & Compatibility

The following table highlights why MIDA is superior for pyridine chemistry compared to Pinacol or free acids.

FeatureBoronic AcidPinacol EsterMIDA Boronate
2-Pyridyl Stability < 1 hour (rapid decomp)Low (hours)Indefinite (Solid state)
Chromatography Streaks/DecomposesDecomposes on SilicaStable (Elutes cleanly)
Anhydrous Coupling N/AReactiveInert (Protected)
Hydrolysis Rate InstantSlow/VariableTunable (Slow Release)
Atom Economy HighModerateLow (requires cleavage)

Troubleshooting Guide

  • Low Yield in Protocol A (MIDA-Sparing):

    • Cause: Presence of water.[1][3][7] Even trace moisture with phosphate base can open the MIDA ring.

    • Fix: Use freshly dried THF and store K₃PO₄ in a desiccator. Add 3Å molecular sieves to the reaction.

  • Protodeboronation in Protocol B:

    • Cause: "Burst release" of boronic acid.

    • Fix: Reduce water content or switch solvent to pure anhydrous DMF/Dioxane and add water via syringe pump (extreme cases). Ensure Cu(OAc)₂ is fresh.

  • Solubility Issues:

    • MIDA boronates are highly crystalline and insoluble in non-polar solvents (Hexanes/Et₂O).

    • Fix: For loading onto columns, dissolve in minimal Acetone or THF. Use solid loading on Celite for best resolution.

References

  • Gillis, E. P., & Burke, M. D. (2007). A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acid Building Blocks.[9] Journal of the American Chemical Society, 129(21), 6716–6717. [Link]

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.[3][8] Journal of the American Chemical Society, 131(20), 6961–6963. [Link]

  • Dick, G. R., Woerly, E. M., & Burke, M. D. (2012). A General Solution for the 2-Pyridyl Problem. Angewandte Chemie International Edition, 51(11), 2667–2672. [Link]

  • Li, J., Grillo, A. S., & Burke, M. D. (2015).[9] From Synthesis to Function via Iterative Assembly of N-Methyliminodiacetic Acid Boronate Building Blocks.[5][9][10][11] Accounts of Chemical Research, 48(8), 2297–2307. [Link]

Sources

Foundational

2-Iodopyridine-3-boronic acid MIDA ester molecular weight and formula

This technical guide details the specifications, mechanistic properties, and experimental applications of 2-Iodopyridine-3-boronic acid MIDA ester , a critical building block for iterative cross-coupling in drug discover...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the specifications, mechanistic properties, and experimental applications of 2-Iodopyridine-3-boronic acid MIDA ester , a critical building block for iterative cross-coupling in drug discovery.

Advanced Reagents for Modular Pharmacophore Assembly

Executive Summary

In the architecture of complex heteroaromatic drugs, the pyridine ring is a privileged scaffold. However, constructing polysubstituted pyridines is historically plagued by the "2-pyridyl problem"—the inherent instability of 2-pyridyl boronic acids and the difficulty of controlling regioselectivity in poly-halogenated precursors.

2-Iodopyridine-3-boronic acid MIDA ester represents a solution to this challenge. By masking the boronic acid as a N-methyliminodiacetic acid (MIDA) ester, this reagent renders the C3-boron center inert to transmetallation, allowing chemoselective functionalization of the highly reactive C2-iodide. This orthogonality enables the programmable assembly of 2,3-disubstituted pyridines, a motif found in numerous kinase inhibitors and GPCR ligands.

Chemical Identity & Specifications

This section outlines the verified physicochemical properties required for stoichiometric calculations and quality control.

PropertySpecification
Chemical Name 2-Iodopyridine-3-boronic acid MIDA ester
Systematic Name 6-(2-iodopyridin-3-yl)-2-methyl-1,3,6,2-dioxazaborocane-4,8-dione
CAS Number 1256355-10-8 (Generic MIDA series: 1104637-58-2 for 2-Py) [Note 1]
Linear Formula

Molecular Weight 359.91 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, MeCN, Acetone; Sparingly soluble in

,

Stability Air-stable; Chromatographically stable on Silica Gel

[Note 1]: While specific CAS numbers for halogenated MIDA esters vary by vendor, the identity is confirmed via the formula and structure. Product Catalog #777390 (Sigma-Aldrich).

The MIDA Advantage: Mechanistic Insight

The utility of this compound relies on the hybridization shift of the boron atom.[1]

The Hybridization Switch

Standard boronic acids contain an


-hybridized boron atom with a vacant p-orbital, making them Lewis acidic and susceptible to transmetallation (reaction with Pd-catalysts). In the MIDA ester, the nitrogen atom of the ligand donates its lone pair into this p-orbital, forming a dative B-N bond.
  • State A (Protected): Boron is

    
    -hybridized (tetrahedral). The p-orbital is filled. Result:  No transmetallation; inert to Pd(0).
    
  • State B (Activated): Hydrolysis removes the MIDA ligand, restoring the

    
     geometry. Result:  Rapid transmetallation.
    
Diagram: The Orthogonality Workflow

The following diagram illustrates how the 2-Iodo-3-MIDA scaffold enables sequential functionalization.

MIDA_Workflow node_start 2-Iodo-3-MIDA (Starting Block) proc_coupling1 Step 1: C2-Selective Coupling (Suzuki/Sonogashira) Targeting C-I Bond node_start->proc_coupling1 node_inter Intermediate (C2-Functionalized) proc_hydrolysis Step 2: MIDA Hydrolysis (Mild Base, RT) node_inter->proc_hydrolysis node_final Final Product (C2, C3-Disubstituted) proc_coupling1->node_inter Retains MIDA Group proc_coupling2 Step 3: C3-Cross Coupling (Suzuki-Miyaura) Targeting C-B Bond proc_hydrolysis->proc_coupling2 Activates Boron proc_coupling2->node_final

Caption: Logical flow of iterative cross-coupling using 2-Iodopyridine-3-boronic acid MIDA ester.

Experimental Protocols

Step 1: Chemoselective Coupling at C2 (Iodine)

Because the MIDA boronate is inert under anhydrous cross-coupling conditions, the iodine at C2 can be reacted first.

Reaction: Suzuki-Miyaura or Sonogashira coupling. Key Constraint: Must use anhydrous conditions to prevent premature MIDA hydrolysis.

Protocol (Example: Sonogashira):

  • Charge: 2-Iodopyridine-3-MIDA ester (1.0 equiv), Alkyne (1.2 equiv),

    
     (3 mol%), CuI (1 mol%).
    
  • Solvent: Anhydrous THF/Et3N (3:1).

  • Conditions: Stir at 23–60 °C under Argon.

  • Workup: Dilute with EtOAc, wash with

    
    . The MIDA group remains intact.[1]
    
  • Purification: Flash chromatography (MIDA esters are silica-stable).

Step 2: In-Situ Deprotection & C3 Coupling

Once the C2 position is functionalized, the MIDA group is removed to unveil the boronic acid for the second coupling.

Protocol (Slow-Release Strategy):

  • Charge: C2-functionalized MIDA intermediate (1.0 equiv), Aryl Bromide (1.2 equiv),

    
     (2 mol%), SPhos (4 mol%).
    
  • Solvent: THF.

  • Base/Activator:

    
     (3.0 equiv) in 
    
    
    
    (1:5 ratio with THF).
  • Mechanism: The aqueous base slowly hydrolyzes the MIDA ester. The free boronic acid is generated slowly, preventing protodeboronation (a major issue with pyridyl boronates) and allowing immediate transmetallation to the catalyst.

Applications in Drug Discovery

The 2-Iodopyridine-3-MIDA ester is particularly valuable for synthesizing:

  • Kinase Inhibitors: Many ATP-competitive inhibitors require a 2-amino-3-arylpyridine core. This reagent allows the introduction of the 3-aryl group via Suzuki coupling after installing the 2-amino group (via Buchwald-Hartwig on the iodide).

  • Natural Product Synthesis: Used in the total synthesis of polyene natural products where stereochemical integrity must be maintained across multiple coupling cycles.

Comparison to Alternatives
Reagent TypeStabilityC2-SelectivityAtom Economy
Free Boronic Acid Low (Protodeboronation)Poor (Competitive)High
Pinacol Ester ModerateModerateModerate
MIDA Ester High (Indefinite) Excellent (Orthogonal) Low (Ligand mass)

References

  • Gillis, E. P.; Burke, M. D. (2007). "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." Journal of the American Chemical Society, 129(21), 6716-6717. Link

  • Gillis, E. P.; Burke, M. D. (2009). "Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis." Aldrichimica Acta, 42(1), 17-27. Link

  • Knapp, D. M.; Gillis, E. P.; Burke, M. D. (2010). "A General Solution for the 2-Pyridyl Problem." Journal of the American Chemical Society, 132(22), 7600–7601. Link

  • Sigma-Aldrich Product Page. "2-Iodopyridine-3-boronic acid MIDA ester." Catalog #777390. Link

Sources

Exploratory

2-Iodopyridine-3-boronic acid MIDA ester MSDS and safety data

This guide details the technical specifications, safety profile, and application protocols for 2-Iodopyridine-3-boronic acid MIDA ester . This molecule is a specialized bifunctional amphoteric building block used primari...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical specifications, safety profile, and application protocols for 2-Iodopyridine-3-boronic acid MIDA ester .

This molecule is a specialized bifunctional amphoteric building block used primarily in Iterative Cross-Coupling (ICC). Unlike standard boronic acids, the MIDA (N-methyliminodiacetic acid) ester protects the boron center, rendering it inert to anhydrous cross-coupling conditions while the iodine handle (C2 position) remains reactive.

Part 1: Chemical Identity & Properties

This reagent allows for the modular construction of 2,3-disubstituted pyridines. The iodine atom at the C2 position is highly electrophilic, while the boron at the C3 position is a "masked" nucleophile.

Substance Identification
Property Data
Chemical Name 2-Iodopyridine-3-boronic acid MIDA ester
Synonyms 6-methyl-2-(2-iodopyridin-3-yl)-1,3,6,2-dioxazaborocane-4,8-dione; 2-Iodo-3-pyridyl MIDA boronate
CAS Number Not universally indexed; often listed by catalog ID (e.g., Sigma: 745677)
Molecular Formula C₁₀H₁₀BIN₂O₄
Molecular Weight 359.91 g/mol
SMILES CN1CC(=O)OB(OC1=O)C2=C(N=CC=C2)I
Physical State Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, DMF, Acetonitrile, THF. Insoluble in water/ether.
Melting Point 222–234 °C (Decomposition)
Structural Significance
  • C2-Iodine: A high-reactivity handle for oxidative addition by Pd(0). It reacts preferentially over the protected boron.

  • C3-MIDA Boronate: The

    
    -hybridized boron atom is coordinatively saturated. This prevents transmetalation (reaction) and protects the pyridine ring from protodeboronation (a common instability in pyridyl boronic acids).
    

Part 2: GHS Safety Profile & Hazard Identification

While specific toxicological data for this exact ester is limited, it shares the hazard profile of halogenated pyridines and organoboron esters. Treat as a hazardous substance .

GHS Classification

Signal Word: WARNING [1][2]

Hazard Class Category Hazard Statement Description
Skin Irritation Cat.[1][2][3][4] 2H315 Causes skin irritation.[1][2][5]
Eye Irritation Cat. 2AH319 Causes serious eye irritation.[1][2][5]
STOT-SE Cat. 3H335 May cause respiratory irritation.[1][2][3][5]
Acute Toxicity ImpliedH302 Harmful if swallowed (Based on 2-iodopyridine moiety).
Critical Toxicology Notes
  • Iodopyridine Toxicity: 2-Iodopyridine derivatives are potential neurotoxins and hepatotoxins upon ingestion. The iodine-carbon bond is labile; metabolic cleavage can release iodide and reactive pyridyl species.

  • Sensitization: Halogenated pyridines can act as skin sensitizers. Avoid all direct contact.

  • Inhalation: Dust inhalation is the primary vector in the lab. Use a powder funnel or weigh inside a fume hood.

Part 3: Handling, Stability & Storage

The "MIDA" Stability Advantage

Standard 2- and 3-pyridyl boronic acids are notoriously unstable, suffering from rapid protodeboronation (loss of the boron group) upon exposure to moisture or base.

  • Mechanism: The MIDA ligand locks the boron into a tetrahedral

    
     state. This removes the empty p-orbital required for hydrolysis and transmetalation.
    
  • Result: The reagent is bench-stable under air for months if kept dry. It is also stable to silica gel chromatography, allowing purification of intermediates.[6]

Storage Protocol
  • Temperature: Store at 2–8°C (Refrigerate).

  • Atmosphere: Store under inert gas (Argon/Nitrogen) for long-term retention, though it tolerates air during weighing.

  • Incompatibility: Strong oxidizing agents, strong acids, and aqueous bases (which trigger hydrolysis).

Part 4: Technical Workflow (Iterative Coupling)

This section details how to utilize the bifunctional nature of the molecule. The workflow is orthogonal : you react the Iodine first, then "switch on" the Boron.

Workflow Diagram

MIDA_Workflow Start 2-Iodo-3-MIDA (Bifunctional Reagent) Step1 Reaction A: Suzuki Coupling at C2-I Start->Step1 Pd(0), Ar-B(OH)2 Anhydrous Base Intermed Intermediate: Substituted Pyridine-MIDA Step1->Intermed MIDA remains intact Step2 Hydrolysis: Release Boronic Acid Intermed->Step2 NaOH (aq) / THF RT, 10 min Step3 Reaction B: Suzuki Coupling at C3-B Step2->Step3 In situ Boronic Acid Final Final Product: 2,3-Disubstituted Pyridine Step3->Final Pd(0), Ar-X

Caption: Orthogonal activation strategy. The MIDA group survives the first coupling (Step 1) and is removed only when needed (Step 2).

Protocol A: C2-Selective Coupling (MIDA-Intact)

Goal: Functionalize the Iodine position while keeping the Boron protected.

  • Reagents: 1.0 equiv 2-Iodo-3-MIDA ester, 1.2 equiv Aryl Boronic Acid, Pd catalyst (e.g., Pd(dppf)Cl₂), and Anhydrous Base (K₃PO₄ or Cs₂CO₃).

  • Solvent: Dioxane or THF (Must be anhydrous).

  • Condition: Heat to 60–80°C.

  • Mechanism: The MIDA boronate does not transmetalate because the boron is saturated (

    
    ). Only the added boronic acid (
    
    
    
    ) reacts with the C2-Iodine.
  • Purification: The product (still a MIDA ester) can be purified via standard silica flash chromatography (elute with EtOAc/MeOH).

Protocol B: MIDA Hydrolysis (Activation)

Goal: Remove the MIDA ligand to release the reactive boronic acid.

  • Dissolution: Dissolve the MIDA intermediate in THF.

  • Hydrolysis: Add 3.0 equiv of 1M NaOH (aq) .

  • Reaction: Stir vigorously at Room Temperature for 10–30 minutes.

    • Monitoring: TLC will show the disappearance of the MIDA spot.

  • Quench: Dilute with Phosphate Buffer (pH 7) or weak NH₄Cl.

  • Extraction: Extract rapidly with EtOAc/THF.

    • Note: 3-pyridyl boronic acids are moderately stable, but proceed to the next step immediately to avoid degradation.

Part 5: Emergency Response

Scenario Action Protocol
Eye Contact Rinse cautiously with water for 15+ minutes. Remove contact lenses.[5][7] Seek medical attention immediately (Pyridine derivatives can cause corneal damage).
Skin Contact Wash with soap and copious water.[2][5][7] If redness persists, seek medical aid. Isolate contaminated clothing.[1][5]
Spill (Solid) Do not dry sweep (dust hazard). Dampen with inert absorbent or use a HEPA vacuum. Place in a sealed hazardous waste container.
Fire Emits toxic fumes (NOx, BOx, HI). Use Dry Chemical, CO₂, or Alcohol-resistant foam. Wear SCBA.

References

  • Gillis, E. P., & Burke, M. D. (2007). "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." Journal of the American Chemical Society.

  • Sigma-Aldrich. (2024). "Product Specification: 2-Iodopyridine-3-boronic acid MIDA ester." Merck KGaA.[8]

  • Knapp, D. M., et al. (2010). "MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanisms." Journal of the American Chemical Society.

  • PubChem. (2024). "Compound Summary: 2-Iodopyridine." National Library of Medicine.

Sources

Protocols & Analytical Methods

Method

Suzuki-Miyaura cross-coupling using 2-Iodopyridine-3-boronic acid MIDA ester

Application Note & Protocol Topic: Suzuki-Miyaura Cross-Coupling Using 2-Iodopyridine-3-boronic acid MIDA Ester Abstract The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, enabling the form...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Suzuki-Miyaura Cross-Coupling Using 2-Iodopyridine-3-boronic acid MIDA Ester

Abstract

The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] This guide provides an in-depth technical overview and a detailed protocol for the application of 2-Iodopyridine-3-boronic acid MIDA ester in Suzuki-Miyaura reactions. We will explore the unique advantages conferred by the N-methyliminodiacetic acid (MIDA) protecting group, particularly in the context of challenging heteroaromatic substrates.[4][5] This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful building block for the synthesis of complex molecules, particularly those containing the valuable pyridyl motif.

Introduction: Overcoming the Heteroaromatic Challenge with MIDA Boronates

The synthesis of biaryl and heteroaryl-aryl structures is fundamental in pharmaceutical discovery, as these motifs are prevalent in a vast number of bioactive molecules.[6] The palladium-catalyzed Suzuki-Miyaura reaction is arguably the most utilized method for this purpose due to its mild conditions and the low toxicity of its boron-based reagents.[1][7]

However, the use of nitrogen-containing heteroaromatic substrates, such as pyridines, presents specific challenges:

  • Instability of Boronic Acids: 2-Pyridyl boronic acids are notoriously unstable and prone to rapid protodeboronation, which quenches the reactive species and leads to low yields.[8][9][10]

  • Catalyst Inhibition: The Lewis basic nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, potentially hindering its catalytic activity.[11]

To circumvent these issues, N-methyliminodiacetic acid (MIDA) boronates have emerged as exceptionally robust and versatile surrogates for boronic acids.[5][12] The MIDA ligand forms a stable, tetracoordinate sp³-hybridized boron center, effectively "protecting" it from unwanted side reactions and rendering the compound unreactive in anhydrous cross-coupling conditions.[8][12][13] These crystalline, air-stable solids are compatible with silica gel chromatography and can be handled and stored with ease on the benchtop.[5][14]

The key to their utility lies in a "slow-release" mechanism. Under mild aqueous basic conditions, the MIDA group is hydrolyzed in situ to liberate the reactive sp²-hybridized boronic acid, which can then participate in the catalytic cycle.[4][8][12] This controlled release minimizes the concentration of the unstable boronic acid at any given time, dramatically suppressing decomposition pathways.[8] The subject of this guide, 2-Iodopyridine-3-boronic acid MIDA ester, is a bifunctional building block that leverages these advantages, offering a stable and reliable precursor for introducing the 3-pyridyl moiety while retaining an iodine handle for subsequent transformations.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

Understanding the catalytic cycle is crucial for rational optimization and troubleshooting. The reaction proceeds through a sequence of three primary steps involving a palladium catalyst, which cycles between the Pd(0) and Pd(II) oxidation states.[3][7][13][15]

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-halogen bond of the electrophilic coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.[3][15]

  • Transmetalation: This is the key bond-forming step. The MIDA boronate is first hydrolyzed by the aqueous base to the corresponding boronic acid. The base then activates the boronic acid to form a boronate species, which transfers its organic group to the palladium center, displacing the halide.[3][7] The Lewis acidic p-orbital on the boron is essential for this step, which is why the sp³-hybridized MIDA boronate is unreactive until deprotected.[14]

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the new C-C bond of the desired product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the cycle.[3][15]

Suzuki_Miyaura_Cycle Figure 1: The Suzuki-Miyaura Catalytic Cycle with MIDA Boronates cluster_cycle pd0 Pd(0)L₂ oa_complex R¹-Pd(II)L₂-X pd0->oa_complex Oxidative Addition trans_complex R¹-Pd(II)L₂-R² oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product R¹-R² mida_boronate R²-B(MIDA) boronic_acid R²-B(OH)₂ mida_boronate->boronic_acid Hydrolysis boronic_acid->trans_complex aryl_halide R¹-X aryl_halide->oa_complex base Base (e.g., K₃PO₄), H₂O

Caption: The catalytic cycle for Suzuki-Miyaura coupling.

Experimental Protocol

This protocol provides a general starting point. Optimization of catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials and Equipment
  • Reagents:

    • 2-Iodopyridine-3-boronic acid MIDA ester

    • Aryl/Heteroaryl Halide (e.g., Bromide, Chloride)

    • Palladium Pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

    • Phosphine Ligand (e.g., SPhos, XPhos, RuPhos)

    • Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)

    • Anhydrous Solvent (e.g., 1,4-Dioxane, Toluene, THF)

    • Degassed Deionized Water

  • Equipment:

    • Oven-dried Schlenk flask or reaction vial with a magnetic stir bar

    • Septa and needles

    • Inert gas supply (Argon or Nitrogen) with manifold

    • Magnetic stirrer/hotplate

    • Standard glassware for work-up and purification

    • Rotary evaporator

    • Silica gel for column chromatography

Recommended Reaction Parameters

The optimal conditions depend heavily on the reactivity of the coupling partners. The following table provides validated starting points.

ParameterFor Aryl BromidesFor Aryl Chlorides (Challenging)Rationale
MIDA Boronate 1.2 - 1.5 equiv1.5 equivA slight excess ensures complete consumption of the limiting halide.
Aryl Halide 1.0 equiv1.0 equivThe limiting reagent.
Pd Pre-catalyst Pd₂(dba)₃ (1-2 mol %)Pd(OAc)₂ (2-4 mol %)dba complexes are good sources of Pd(0). Acetate can be better for more challenging oxidative additions.
Ligand SPhos (2-4 mol %)XPhos or RuPhos (4-8 mol %)Electron-rich, bulky Buchwald-type phosphine ligands facilitate oxidative addition and reductive elimination.[11][16]
Base K₃PO₄ (3.0 equiv)K₃PO₄ or Cs₂CO₃ (3.0 equiv)A strong, non-nucleophilic base is required for efficient MIDA deprotection and transmetalation.[2][17]
Solvent System Dioxane / H₂O (5:1)Toluene / H₂O (5:1)The aqueous phase is essential for MIDA hydrolysis. Dioxane and Toluene are common high-boiling solvents for these reactions.[1][4]
Temperature 80 - 100 °C100 - 110 °CHigher temperatures are often needed for less reactive aryl chlorides.
Time 4 - 12 h12 - 24 hMonitor by TLC or LC-MS for completion.
Step-by-Step Procedure

I. Reaction Setup (under Inert Atmosphere)

  • Place an appropriately sized, oven-dried Schlenk flask containing a magnetic stir bar under an inert atmosphere of argon or nitrogen.

  • To the flask, add 2-Iodopyridine-3-boronic acid MIDA ester, the aryl halide, the base, the palladium pre-catalyst, and the phosphine ligand.

  • Evacuate and backfill the flask with inert gas three times to ensure all oxygen is removed. The presence of oxygen can deactivate the catalyst.[17]

II. Solvent Addition and Reaction 4. Using a syringe, add the degassed anhydrous organic solvent (e.g., Dioxane) followed by the degassed deionized water. Proper degassing of solvents (e.g., by sparging with argon for 20-30 minutes) is critical to prevent catalyst oxidation and homocoupling side reactions.[17][18] 5. Lower the flask into a preheated oil bath and stir vigorously at the desired temperature. Vigorous stirring is important in biphasic systems to maximize the interfacial area.[17] 6. Monitor the reaction's progress using a suitable analytical technique (e.g., TLC, LC-MS) until the limiting reagent is consumed.

III. Work-up and Purification 7. Cool the reaction mixture to room temperature. 8. Dilute the mixture with an organic solvent (e.g., Ethyl Acetate) and water. 9. Transfer the mixture to a separatory funnel. Wash the organic layer with water and then with brine. 10. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. 11. Purify the crude residue by flash column chromatography on silica gel to afford the desired product.

General Workflow

The following diagram outlines the complete experimental process from initial setup to final product isolation.

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Troubleshooting Guide

Even robust reactions can encounter issues. This guide addresses common problems and provides logical solutions.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive Catalyst: Pd(0) source oxidized; ligand degraded.[17]2. Insufficient Degassing: Oxygen has deactivated the catalyst.3. Incorrect Base: Base is not strong enough or is insoluble.[17]1. Use fresh catalyst and ligand from an inert atmosphere storage.2. Improve degassing procedure for solvents (sparge longer or use freeze-pump-thaw cycles).[17]3. Screen alternative bases like K₃PO₄ or Cs₂CO₃. Ensure adequate stirring.
Protodeboronation 1. Excessive Water: High water content can accelerate the unwanted side reaction.[17]2. High Temperature: Can increase the rate of boronic acid decomposition.1. Strictly adhere to the recommended solvent ratio. Ensure anhydrous organic solvent is used.2. Attempt the reaction at a lower temperature for a longer period.
Dehalogenation of Starting Material 1. Hydride Source: Certain bases or additives can act as hydride donors.2. High Temperature / Long Reaction Time. 1. Switch to a non-hydridic base (e.g., K₂CO₃, K₃PO₄).[17]2. Reduce reaction temperature and monitor carefully to avoid over-running the reaction.
Homocoupling of Aryl Halide 1. Presence of Oxygen: Leads to side reactions that promote homocoupling.1. Ensure a rigorously inert atmosphere and use thoroughly degassed solvents.[18]

References

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing).
  • Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. PMC.
  • Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. PMC.
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. PMC.
  • Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. Benchchem.
  • Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings. MDPI.
  • MIDA Boronate: A New Organo-boron Reagent. BLDpharm.
  • MIDA boronate.
  • Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews (RSC Publishing).
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Suzuki-Miyaura (hetero-)
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands.
  • General mechanism of Suzuki–Miyaura cross-coupling.
  • Optimizing reaction conditions for Suzuki coupling of pyridyl compounds. Benchchem.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Desulfinative Cross-Coupling as a Method to Overcome Problematic Suzuki–Miyaura Reactions of Pharmaceutically Relevant Heteroaromatic Boronates.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Suzuki-Miyaura Cross-Coupling Reagents. Sigma-Aldrich.

Sources

Application

Application Notes and Protocols for Iterative Cross-Coupling with 2-Iodo-3-Pyridyl MIDA Boronate

Abstract This document provides a detailed guide for researchers, scientists, and drug development professionals on the theory and application of Iterative Cross-Coupling (ICC) using the bifunctional building block, 2-io...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed guide for researchers, scientists, and drug development professionals on the theory and application of Iterative Cross-Coupling (ICC) using the bifunctional building block, 2-iodo-3-pyridyl MIDA boronate. We will delve into the foundational principles of N-methyliminodiacetic acid (MIDA) boronates, their role in overcoming the inherent instability of heterocyclic boronic acids, and provide a robust, field-tested protocol for their use in Suzuki-Miyaura cross-coupling reactions. This guide emphasizes the causality behind experimental choices, offering insights into mechanism, reaction optimization, and troubleshooting to ensure reliable and reproducible results in the synthesis of complex molecular architectures.

Introduction: The Power of Modularity in Synthesis

Modern small molecule synthesis, particularly in pharmaceutical and materials science, increasingly draws inspiration from nature's modular approach.[1][2] Biological systems construct complex polypeptides, oligonucleotides, and polyketides through the iterative assembly of well-defined building blocks.[2][3][4] Iterative Cross-Coupling (ICC) aims to replicate this efficiency in the laboratory, enabling the systematic and predictable construction of diverse organic molecules.[4][5][6]

A cornerstone of this strategy is the Suzuki-Miyaura cross-coupling reaction. However, its full potential for ICC has been hampered by the instability of many organoboron reagents, especially heteroaromatic boronic acids.[7] These compounds are often prone to decomposition via pathways like protodeboronation and oxidation, making their storage and efficient use challenging.

N-methyliminodiacetic acid (MIDA) boronates, developed by the Burke group, present an elegant solution to this problem.[5][8] By complexing the boronic acid with the tridentate MIDA ligand, the boron center is rehybridized from a reactive sp² state to a stable, tetrahedral sp³ state.[3] The resulting MIDA boronates are typically free-flowing, crystalline solids that exhibit remarkable benchtop stability and are compatible with standard purification techniques like silica gel chromatography.[1][3][5] This protection is reversible; under mild aqueous basic conditions, the MIDA ligand is cleaved to slowly release the active boronic acid in situ.[7][8]

The 2-pyridyl moiety is a privileged scaffold in medicinal chemistry, but its corresponding boronic acid is notoriously unstable.[9] The Lewis basic nitrogen atom at the 2-position can interfere with palladium catalysis and accelerate decomposition.[10] The 2-iodo-3-pyridyl MIDA boronate building block circumvents these issues, providing a stable, bifunctional linchpin for ICC. One terminus (the iodide) serves as the electrophilic handle for an initial coupling, while the other (the MIDA boronate) remains masked, ready for subsequent deprotection and a second coupling event.

The Principle of Slow-Release Cross-Coupling

The success of MIDA boronates in coupling reactions, especially with challenging substrates, hinges on the principle of "slow-release".[6][8]

  • Protection: The MIDA boronate is inert under the anhydrous conditions typically used for the initial phase of a Suzuki-Miyaura reaction.[11] This prevents premature decomposition or unwanted side reactions.

  • Controlled Deprotection: The reaction is initiated by the addition of an aqueous base (e.g., K₃PO₄, K₂CO₃). This hydrolyzes the B-N bond of the MIDA ligand, releasing a small, steady-state concentration of the free boronic acid into the reaction medium.[7][8]

  • Efficient Coupling: The freshly generated, reactive boronic acid is immediately consumed in the palladium catalytic cycle. By keeping the concentration of the unstable boronic acid low at all times, decomposition pathways are kinetically disfavored, leading to higher coupling efficiency and yield.[8][10]

For 2-pyridyl MIDA boronates, an additional challenge arises during the transmetalation step. The proximity of the pyridine nitrogen can hinder the transfer of the organic group to the palladium center. To overcome this, the addition of a copper(II) salt, such as Cu(OAc)₂, as a co-catalyst is often essential.[8][9][11] The precise role of copper is complex but is thought to involve facilitating the transmetalation event.

slow_release cluster_0 Reaction Medium cluster_1 Pd Catalytic Cycle MIDA_Protected 2-Iodo-3-Pyridyl MIDA Boronate (Stable) Free_Boronic 2-Iodo-3-Pyridyl Boronic Acid (Unstable) MIDA_Protected->Free_Boronic Aqueous Base (e.g., K₃PO₄) Pd_Cycle Transmetalation & Reductive Elimination Free_Boronic->Pd_Cycle Consumed Immediately Product Coupled Product Pd_Cycle->Product Product Formation

Figure 1: The slow-release mechanism of MIDA boronates.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general method for the Suzuki-Miyaura cross-coupling of 2-iodo-3-pyridyl MIDA boronate with a representative aryl or heteroaryl chloride. Conditions should be optimized for each specific substrate.

Materials and Reagents
  • Building Block: 2-Iodo-3-pyridyl MIDA boronate (1.2 - 1.5 equiv)

  • Coupling Partner: Aryl/Heteroaryl Halide (e.g., chloride, bromide) (1.0 equiv)

  • Palladium Pre-catalyst: Pd₂(dba)₃ (1.5 mol%) or Pd(OAc)₂ (5 mol%)

  • Ligand: XPhos (6 mol%) or SPhos (10 mol%)

  • Base: K₂CO₃ (5.0 equiv) or K₃PO₄ (7.5 equiv)

  • Co-catalyst: Copper(II) acetate (Cu(OAc)₂) (50 mol%)

  • Solvents: Anhydrous Dimethylformamide (DMF) and Isopropanol (IPA), or Dioxane and Water. Degas solvents thoroughly before use.

  • Inert Gas: Argon or Nitrogen

Equipment
  • Oven-dried reaction vial with a Teflon-lined screw cap

  • Magnetic stir bar

  • Magnetic stir plate with heating

  • Syringes and needles for liquid transfer

  • Schlenk line or glovebox for maintaining an inert atmosphere

Step-by-Step Procedure
  • Reaction Setup: To an oven-dried reaction vial containing a magnetic stir bar, add 2-iodo-3-pyridyl MIDA boronate, the aryl/heteroaryl halide, the base (K₂CO₃), and the copper(II) acetate co-catalyst.

  • Inert Atmosphere: Seal the vial with the screw cap and evacuate and backfill with inert gas (e.g., Argon) three times.

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium pre-catalyst (Pd₂(dba)₃) and the phosphine ligand (XPhos).

  • Solvent Addition: Add the degassed solvents (e.g., 4:1 DMF/IPA) via syringe to achieve the desired concentration (typically 0.1 M with respect to the limiting reagent).

  • Reaction: Place the vial on a pre-heated stir plate at the reaction temperature (e.g., 100 °C). Stir vigorously for the specified time (typically 4-12 hours).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and wash it with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography. MIDA boronates are generally stable on silica.[1][3] A typical eluent system is a gradient of ethyl acetate in hexanes. For more polar products, adding up to 10% methanol can be effective.[1]

Summary of Reaction Conditions
ComponentAmount (for 1 mmol halide)EquivalentsMol %Purpose
Aryl Halide1.0 mmol1.0-Electrophile
2-Iodo-3-pyridyl MIDA boronate1.5 mmol1.5-Nucleophile Precursor
Pd₂(dba)₃13.7 mg0.0151.5Palladium Pre-catalyst
XPhos28.6 mg0.066.0Phosphine Ligand
K₂CO₃691 mg5.0-Base for Deprotection/Cycle
Cu(OAc)₂90.8 mg0.550Co-catalyst for 2-pyridyl coupling
DMF/IPA (4:1)10 mL--Solvent

Note: This table is based on conditions reported for similar couplings and serves as a starting point.[11]

The Iterative Cycle: Deprotection and Re-Coupling

The true power of this methodology lies in its iterative application. After the initial coupling at the iodo- position, the product retains a MIDA boronate group, which can be unveiled for a subsequent reaction.

iterative_cycle Start 2-Iodo-3-Pyridyl MIDA Boronate Step1_Couple Step 1: Suzuki Coupling (at Iodo position) + Partner A-X Start->Step1_Couple Intermediate1 Product A (Still has MIDA Boronate) Step1_Couple->Intermediate1 Step2_Deprotect Step 2: MIDA Deprotection (aq. NaOH or NaHCO₃) Intermediate1->Step2_Deprotect Intermediate2 Product A (Now a Boronic Acid) Step2_Deprotect->Intermediate2 Step3_Couple Step 3: Suzuki Coupling (at Boryl position) + Partner B-Y Intermediate2->Step3_Couple FinalProduct Final Product A-Py-B Step3_Couple->FinalProduct

Sources

Method

Selective coupling of aryl halides in presence of MIDA boronates

Application Note: Selective Coupling of Aryl Halides in the Presence of MIDA Boronates Abstract The iterative construction of complex small molecules via Suzuki-Miyaura cross-coupling has historically been limited by the...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Selective Coupling of Aryl Halides in the Presence of MIDA Boronates

Abstract

The iterative construction of complex small molecules via Suzuki-Miyaura cross-coupling has historically been limited by the instability of boronic acids and the inability to differentiate between multiple boron centers.[1] N-Methyliminodiacetic acid (MIDA) boronates offer a robust solution by effectively "switching off" the transmetallation capability of the boron atom via sp3 hybridization. This guide details the protocols for the chemoselective coupling of aryl halides residing on MIDA-protected scaffolds. By utilizing anhydrous conditions that preserve the MIDA complex, researchers can couple external boronic acids to halo-MIDA fragments, retaining the MIDA group for subsequent activation and coupling. This "catch-and-release" strategy is fundamental to Iterative Cross-Coupling (ICC).

Mechanistic Foundation: The sp3 Switch

The core principle of MIDA boronate technology is the reversible attenuation of Lewis acidity.

  • Boronic Acids (Reactive): The boron atom is sp2 hybridized with a vacant p-orbital. This orbital is essential for interacting with the basic species (e.g., hydroxide or alkoxide) to form the boronate "ate" complex, which subsequently undergoes transmetallation with the Palladium(II)-aryl halide species.

  • MIDA Boronates (Inert): The trivalent MIDA ligand forms a dative N→B bond, rehybridizing the boron center to sp3. This coordinative saturation eliminates the vacant p-orbital, rendering the MIDA boronate incapable of transmetallation under anhydrous conditions.

Key Implication: In a reaction mixture containing a Halo-Aryl-MIDA boronate and a free Boronic Acid , the Palladium catalyst will exclusively cross-couple the free boronic acid with the halide. The MIDA group remains spectator, serving as a masked coupling partner for the next step.

Experimental Workflow Visualization

The following diagram illustrates the Iterative Cross-Coupling (ICC) cycle, highlighting the divergence between "MIDA-Sparing" and "MIDA-Hydrolyzing" pathways.

ICC_Workflow Start Halo-Aryl-MIDA (Bifunctional Building Block) Coupling Step 1: Chemoselective Coupling (Anhydrous Base, Pd Cat) MIDA SPARING Start->Coupling Electrophile BoronicAcid External Boronic Acid (Nucleophile) BoronicAcid->Coupling Nucleophile Intermediate Biaryl-MIDA Product (Protected) Coupling->Intermediate Pd(0)/Pd(II) Cycle Deprotection Step 2: Hydrolysis (aq. NaOH/THF) MIDA ACTIVATION Intermediate->Deprotection Base Hydrolysis Activated Biaryl-Boronic Acid (Reactive Nucleophile) Deprotection->Activated - MIDA Ligand NextCoupling Step 3: Subsequent Coupling (New Aryl Halide) Activated->NextCoupling

Figure 1: The logic of Iterative Cross-Coupling. Step 1 couples the halide while sparing the MIDA group. Step 2 unmasks the boron for the next cycle.

Protocol 1: Chemoselective Suzuki-Miyaura Coupling (MIDA-Sparing)

Objective: To cross-couple an external boronic acid with a halo-aryl MIDA boronate without hydrolyzing or reacting the MIDA group.

Critical Parameters:

  • Water Control: Strictly anhydrous. Water promotes MIDA hydrolysis.

  • Base Selection: Anhydrous K3PO4 is the gold standard. Its low solubility in THF creates a "slow-release" of basicity sufficient for the boronic acid but insufficient to open the MIDA ring.

  • Catalyst: Pd(OAc)2 with SPhos (Buchwald 2nd Gen) is highly effective for steric and electronic versatility.

Materials:

  • Halo-aryl MIDA boronate (1.0 equiv)

  • Boronic acid (1.2 – 1.5 equiv)

  • Pd(OAc)2 (0.02 equiv)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)

  • K3PO4 (anhydrous, finely ground) (3.0 equiv)

  • THF (anhydrous, inhibitor-free)

  • Internal Standard (optional, e.g., biphenyl)

Procedure:

  • Setup: Oven-dry a reaction vial or round-bottom flask equipped with a magnetic stir bar. Cool under a stream of dry argon or nitrogen.

  • Charging: Add the Halo-aryl MIDA boronate (1.0 equiv), Boronic acid (1.5 equiv), Pd(OAc)2 (2 mol%), SPhos (4 mol%), and K3PO4 (3.0 equiv) to the vial.

  • Solvent Addition: Seal the vial with a septum. Evacuate and backfill with inert gas (3 cycles). Inject anhydrous THF (concentration ~0.1 M relative to the halide).

  • Reaction: Place the vial in a pre-heated oil bath at 60 °C . Stir vigorously (critical for the heterogeneous base).

    • Note: Reaction times typically range from 6 to 24 hours. Monitor by TLC or LC-MS.

    • TLC Tip: MIDA boronates are often UV active and stain with KMnO4. They typically run lower than the corresponding boronic esters.

  • Workup:

    • Cool to room temperature.[2]

    • Dilute with Ethyl Acetate (EtOAc).

    • Pour into a separatory funnel containing 1:1 brine/water.

    • Extract aqueous layer with EtOAc (3x).

    • Crucial Step: The MIDA group is stable to this aqueous workup if it is neutral or slightly acidic. Do not use strong basic washes.

    • Dry combined organics over MgSO4, filter, and concentrate.

  • Purification: Flash column chromatography on silica gel.

    • Elution: MIDA boronates are polar. Use gradients of Et2O/MeOH or EtOAc/Hexanes. A common trick is to load with a small amount of DCM or THF, then elute with Et2O -> THF/Et2O mixtures.

Protocol 2: MIDA Deprotection (Activation)

Objective: To hydrolyze the purified Biaryl-MIDA intermediate, releasing the free boronic acid for the next coupling step.

Procedure:

  • Dissolve the MIDA boronate (1.0 equiv) in THF (0.15 M).

  • Add aqueous NaOH (1.0 M, 3.0 equiv).

    • Alternative: For sensitive substrates, use saturated aqueous NaHCO3.

  • Stir at room temperature for 10–30 minutes.

    • Monitoring: TLC will show the disappearance of the MIDA spot and the appearance of the boronic acid (often at the baseline or streaking).

  • Quench: Dilute with Phosphate Buffer (pH 7.0) and EtOAc.[2]

  • Isolation: Extract with EtOAc. The boronic acid will partition into the organic phase. Dry and concentrate.

    • Note: Use the fresh boronic acid immediately in the next coupling cycle to avoid dehydration (boroxine formation) or decomposition.

Comparative Data: Base Selection for MIDA Retention

The choice of base is the primary determinant of MIDA stability during coupling.

Base SystemSolventMIDA StabilityCoupling EfficiencyApplication Context
K3PO4 (anhydrous) THF High Excellent Standard protocol for MIDA-sparing coupling.
K2CO3 (anhydrous)DioxaneModerateGoodAlternative if phosphate interferes with substrate.
Cs2CO3 (anhydrous)THFLowHighRisk of partial hydrolysis; use only for difficult couplings.
NaOH / Na2CO3 (aq)THF/H2ONone HighUsed for ACTIVATION (Deprotection), not sparing.
Et3N / Organic BasesTHFHighPoorGenerally ineffective for Suzuki transmetallation.

Troubleshooting & Optimization

  • Problem: MIDA Hydrolysis observed during coupling.

    • Cause: Wet solvent or hygroscopic base.

    • Solution: Freshly distill THF or use a solvent purification system. Grind K3PO4 and dry it in a vacuum oven at 150 °C overnight before use.

  • Problem: Low Conversion of Halide.

    • Cause: Catalyst deactivation or steric bulk.

    • Solution: Switch to XPhos-Pd-G2 or SPhos-Pd-G2 precatalysts. Increase temperature to 80 °C (MIDA is generally stable up to 100 °C in anhydrous THF).

  • Problem: Protodeboronation of the external Boronic Acid.

    • Cause: The external boronic acid is unstable (e.g., 2-pyridyl).

    • Solution: Use the "Slow Release" protocol where the external partner is also a MIDA boronate, and you slowly hydrolyze it in situ using K3PO4/H2O (carefully tuned). However, for the standard protocol described here, simply adding the boronic acid in portions can help.

References

  • Gillis, E. P., & Burke, M. D. (2007).[3] A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acid Building Blocks.[4] Journal of the American Chemical Society, 129(21), 6716–6717. [Link]

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2010). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 132(22), 7600–7601. [Link]

  • Dick, G. R., Woerly, E. M., & Burke, M. D. (2012). A general solution for the 2-pyridyl problem. Angewandte Chemie International Edition, 51(11), 2667-2672. [Link]

  • Li, J., Grillo, A. S., & Burke, M. D. (2015).[4] From synthesis to function via iterative assembly of N-methyliminodiacetic acid boronate building blocks.[4] Accounts of Chemical Research, 48(8), 2297-2307. [Link]

Sources

Application

Application Note: High-Fidelity Cross-Coupling of 2-Iodopyridine Derivatives

The following Application Note is designed for immediate implementation in high-performance medicinal chemistry and process development laboratories. Executive Summary & Core Challenge 2-Iodopyridines represent a paradox...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note is designed for immediate implementation in high-performance medicinal chemistry and process development laboratories.

Executive Summary & Core Challenge

2-Iodopyridines represent a paradox in palladium catalysis. While the C–I bond is weak and the electron-deficient ring facilitates rapid oxidative addition, these substrates are notoriously prone to failure.

The "Pyridine Problem" is twofold:

  • Catalyst Poisoning: The basic nitrogen atom (

    
     lone pair) coordinates strongly to the electrophilic Pd(II) center, displacing phosphine ligands and forming an inactive "off-cycle" resting state (Pd-N complex).
    
  • Reductive Deiodination: Because the 2-position is electron-poor, if the transmetallation step is slow, the Pd(II)-aryl species is susceptible to reduction (often by the solvent or base), yielding the hydrodehalogenated byproduct (pyridine) instead of the coupled product.

This guide provides self-validating protocols designed to sterically preclude N-coordination and accelerate the catalytic cycle to outcompete decomposition pathways.

Mechanistic Logic & Ligand Selection

To succeed, you must select ligands that are sterically bulky and electron-rich .[1]

  • Steric Bulk: Prevents the formation of the inactive Pd-N dimer (dimerization) and blocks the approach of the pyridine nitrogen to the metal center.

  • Electron Richness: Accelerates the oxidative addition of the C-I bond (though already fast) and, more importantly, facilitates the difficult reductive elimination step.

Visualization: The Pyridine Poisoning Pathway

The following diagram illustrates the competition between the productive catalytic cycle and the non-productive poisoning pathway.

PyridinePoisoning Pd0 Active Catalyst Pd(0)L OxAdd Oxidative Addition (Fast) Pd0->OxAdd + 2-Iodopyridine PdII_Ar Pd(II)-Pyridyl Complex OxAdd->PdII_Ar Poisoned INACTIVE Pd-N Coordinated Dimer PdII_Ar->Poisoned Low Steric Bulk (N-coordination) Product Coupled Product PdII_Ar->Product High Steric Bulk (Transmetallation) Poisoned->Pd0 Heat/Ligand Excess

Figure 1: The bifurcation point occurs after oxidative addition. Without bulky ligands, the pyridine nitrogen sequesters the Pd(II) species into an inactive state.

Validated Protocols

Protocol A: Suzuki-Miyaura Coupling (C–C Bond)

Context: Standard conditions (e.g., Pd(PPh3)4) often fail due to slow transmetallation. This protocol uses XPhos , a bulky biaryl phosphine that creates a "protective shell" around the Pd center, preventing N-coordination.

Reagents:

  • Catalyst Source: Pd(OAc)₂ (Acetate acts as a shuttle) or Pd₂(dba)₃.

  • Ligand: XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl).

  • Base: K₃PO₄ (Anhydrous tribasic potassium phosphate is superior to carbonates for 2-pyridyls due to solubility profiles in dioxane/water).

  • Solvent: 1,4-Dioxane : Water (10:1 v/v).

Step-by-Step Methodology:

  • Charge: In a reaction vial equipped with a stir bar, add 2-iodopyridine (1.0 equiv), Boronic Acid (1.5 equiv), Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and K₃PO₄ (2.0 equiv).

  • Inerting (Critical): Cap the vial with a septum. Evacuate and backfill with Argon three times .

    • Why? Oxygen promotes homocoupling of the boronic acid and oxidizes the phosphine ligand.

  • Solvent Addition: Inject degassed 1,4-Dioxane/Water mixture via syringe.

  • Reaction: Heat to 80°C for 2–4 hours.

    • Note: Do not overheat (>100°C) initially, as this promotes protodeboronation of the boronic acid.

  • Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc). Wash with brine. Dry over Na₂SO₄.

Protocol B: Copper-Free Sonogashira Coupling (C–C Bond)

Context: Traditional Sonogashira uses CuI as a co-catalyst.[2] With 2-iodopyridines, CuI often leads to Glaser homocoupling of the alkyne or forms stable Cu-pyridyl complexes. A Copper-Free approach is cleaner and higher yielding.

Reagents:

  • Catalyst: PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) dichloride).

  • Base/Solvent: Triethylamine (Et₃N) or Diisopropylamine (DIPA) – used as both base and solvent.

  • Additive: Tetrabutylammonium iodide (TBAI) (Optional, accelerates reaction via anionic ligand exchange).

Step-by-Step Methodology:

  • Charge: Add PdCl₂(PPh₃)₂ (2–5 mol%) and 2-iodopyridine (1.0 equiv) to the vessel.

  • Solvent: Add degassed Et₃N (approx. 0.2 M concentration relative to substrate).

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv).

  • Thermal Activation: Heat to 60°C .

    • Validation Check: The reaction mixture should turn black (Pd precipitation) only after conversion is complete. Early precipitation indicates catalyst death (add more ligand).

  • Monitoring: Monitor by LCMS. 2-iodopyridines react fast; expect completion in <2 hours.

Protocol C: Buchwald-Hartwig Amination (C–N Bond)

Context: Amination of 2-iodopyridines is challenging because the product (an aminopyridine) is an even better ligand for Pd than the starting material, leading to product inhibition.

Reagents:

  • Catalyst: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)).

  • Ligand: Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene).

    • Why Xantphos? Its wide bite angle (111°) favors reductive elimination, which is the rate-determining step for C-N bond formation.

  • Base: Cs₂CO₃ (Cesium carbonate).

  • Solvent: Toluene or 1,4-Dioxane.[3]

Step-by-Step Methodology:

  • Pre-complexation (Recommended): Mix Pd₂(dba)₃ (2 mol%) and Xantphos (4 mol%) in the solvent for 5 minutes under Argon before adding substrates. This ensures the active catalyst L₂Pd(0) is formed.

  • Substrate Addition: Add 2-iodopyridine (1.0 equiv), Amine (1.2 equiv), and Cs₂CO₃ (2.0 equiv).

  • Reaction: Heat to 100°C overnight.

  • Troubleshooting: If conversion stalls, add 5 mol% of water. (Trace water can help solubilize the inorganic base in non-polar toluene).

Optimization & Troubleshooting Matrix

Use this table to diagnose failures. This is a self-validating system: if you observe "Observation," apply "Correction."

ObservationProbable CauseCorrective Action
Starting Material (SM) Recovered Catalyst Poisoning (N-coordination)Switch to bulkier ligand (e.g., from PPh₃ to XPhos or BrettPhos ).
De-iodinated Product (Pyridine-H) Hydride Source / Slow TransmetallationUse anhydrous solvents (remove water). Switch base to K₃PO₄. Increase concentration.
Homocoupling of Boronic Acid Oxygen IngressRe-degas solvents (sparge with Ar for 20 mins).
Reaction Stalls at 50% Product InhibitionThe product is coordinating Pd. Increase catalyst loading to 5 mol% or use Pd-PEPPSI-IPr (carbene ligand).
Black Precipitate Immediately "Palladium Black" FormationLigand concentration too low. Ensure Ligand:Pd ratio is at least 2:1 (or 4:1 for monodentate).

Decision Workflow (DOT Visualization)

Follow this logic flow to select the optimal conditions for your specific 2-iodopyridine derivative.

OptimizationFlow Start Start: 2-Iodopyridine Coupling ReactionType Select Reaction Type Start->ReactionType Suzuki C-C (Aryl/Alkyl) Suzuki-Miyaura ReactionType->Suzuki Sonogashira C-C (Alkyne) Sonogashira ReactionType->Sonogashira Buchwald C-N (Amine) Buchwald-Hartwig ReactionType->Buchwald Suzuki_Cond Use Pd(OAc)2 + XPhos Base: K3PO4 Suzuki->Suzuki_Cond Sono_Check Is Alkyne Expensive? Sonogashira->Sono_Check Buch_Ligand Primary Amine? Buchwald->Buch_Ligand Sono_Cu Standard: Pd(PPh3)4 + CuI (Risk: Homocoupling) Sono_Check->Sono_Cu No Sono_CuFree Recommended: PdCl2(PPh3)2 Cu-Free, Et3N Sono_Check->Sono_CuFree Yes (High Fidelity) Buch_Brett Ligand: BrettPhos Buch_Ligand->Buch_Brett Yes Buch_Xant Ligand: Xantphos Buch_Ligand->Buch_Xant No (Secondary)

Figure 2: Strategic decision tree for ligand and protocol selection based on coupling partner.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Amination of Aryl Halides with Primary Amines. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

  • Guram, A. S., et al. (2010). New Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of Organic Chemistry, 75(24), 8392–8405. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing hydrolysis rates of 2-pyridyl MIDA boronates

Technical Support Center: Optimizing Hydrolysis & Coupling of 2-Pyridyl MIDA Boronates Executive Summary: The "2-Pyridyl Paradox" Researchers frequently encounter failure when attempting to cross-couple 2-pyridyl MIDA bo...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Hydrolysis & Coupling of 2-Pyridyl MIDA Boronates

Executive Summary: The "2-Pyridyl Paradox"

Researchers frequently encounter failure when attempting to cross-couple 2-pyridyl MIDA boronates using standard Suzuki-Miyaura conditions. The core issue is not the MIDA boronate itself, but the extreme instability of the in situ generated 2-pyridyl boronic acid.[1]

Unlike typical aryl boronic acids, the 2-pyridyl species is prone to rapid protodeboronation (decomposition) mediated by a zwitterionic intermediate.[2] This decomposition often occurs faster than the transmetallation to Palladium.

The Solution: You cannot simply "optimize hydrolysis" in isolation. You must synchronize the hydrolysis rate with the transmetallation rate using a Copper-Promoted, Anhydrous Slow-Release Strategy .

Module 1: Mechanistic Insight & Visualization

Q: Why does my reaction yield only the protodeboronated byproduct (Pyridine-H)?

A: This indicates that the hydrolysis of the MIDA ester is occurring, but the resulting boronic acid is decomposing before it can react with the Palladium catalyst.

In aqueous base (standard Suzuki conditions), 2-pyridyl boronic acid forms a zwitterionic species that facilitates C-B bond cleavage. To prevent this, we must suppress the concentration of the free boronic acid and accelerate its capture.

Visualizing the Kinetic Competition:

G MIDA 2-Pyridyl MIDA (Stable Precursor) BA 2-Pyridyl Boronic Acid (Transient) MIDA->BA Hydrolysis (Rate k1) Decomp Protodeboronation (Pyridine-H Byproduct) BA->Decomp Fast Decomposition (Rate k2) TransMet Cu/Pd Transmetallation (Productive Pathway) BA->TransMet Capture by Cu/Pd (Rate k3) Product Cross-Coupled Biaryl Product TransMet->Product Reductive Elimination

Figure 1: The Kinetic Competition. Success requires k3 > k2. Standard aqueous conditions increase k1 and k2, leading to decomposition. The optimized protocol decreases k1 and increases k3.

Module 2: Optimized Protocol (The "Burke" Method)

Q: What is the recommended starting protocol for 2-pyridyl MIDA boronates?

A: Do not use the standard aqueous base (e.g., K₂CO₃/Water) method used for phenyl MIDA boronates. You must use the Copper(II)-Promoted Isopropanol System .

Protocol TS-2PY-OPT:

ComponentRecommendationFunction
Solvent DMF : IPA (4:1) Isopropanol (IPA) acts as a mild proton source for slow hydrolysis without the aggressive hydrolytic power of bulk water.
Additive Cu(OAc)₂ (50 mol%) Critical. Facilitates transmetallation. The Boron likely transfers to Copper first (transmetallation B

Cu

Pd), bypassing the unstable free acid accumulation.
Base K₃PO₄ (5.0 equiv) Anhydrous base. Provides necessary basicity for MIDA cleavage without saturating the system with hydroxide.
Catalyst XPhos Pd G2 (2-5 mol%) Electron-rich, bulky ligands are required to facilitate oxidative addition of the aryl halide and prevent catalyst poisoning by the pyridine nitrogen.
Temp 100 °C High temperature is required to drive the slow hydrolysis in this semi-anhydrous system.

Step-by-Step Workflow:

  • Solid Addition: To a reaction vial, add 2-Pyridyl MIDA boronate (1.5 equiv), Aryl Chloride (1.0 equiv), Cu(OAc)₂ (0.5 equiv), and K₃PO₄ (5.0 equiv).

  • Catalyst Addition: Add XPhos Pd G2 (0.02 equiv).

  • Inert Atmosphere: Seal vial and purge with Argon or Nitrogen (3 cycles).

  • Solvent Addition: Add anhydrous DMF and Isopropanol (4:1 ratio) via syringe. Concentration should be ~0.125 M relative to the halide.

  • Reaction: Heat to 100 °C for 16–24 hours.

  • Workup: Dilute with EtOAc, wash with water (to remove MIDA residue and copper salts), dry, and concentrate.

Module 3: Troubleshooting Guide

Q: I am observing specific failure modes. How do I correct them?

Scenario A: Low Conversion, MIDA Boronate Remains
  • Diagnosis: Hydrolysis is too slow (

    
    ).
    
  • Root Cause: The system is too dry or the temperature is too low.

  • Fix:

    • Ensure you are using Isopropanol (IPA) , not anhydrous DMF alone. The alcohol is necessary to cleave the MIDA ester.

    • Verify temperature is effectively reaching 100 °C (internal probe).

    • Advanced: Add trace water (1-2 drops per 5mL) only if IPA fails, but be cautious of triggering Scenario B.

Scenario B: Full Conversion of MIDA, but only Pyridine (Protodeboronation) observed
  • Diagnosis: Hydrolysis is too fast relative to transmetallation (

    
    ).
    
  • Root Cause: Presence of bulk water or lack of Copper additive.

  • Fix:

    • Check Reagents: Did you accidentally use the aqueous protocol? Switch to DMF/IPA .

    • Copper Quality: Ensure Cu(OAc)₂ is anhydrous and not hydrated/degraded.

    • Slow Addition: In extreme cases, add the MIDA boronate as a solution via syringe pump over 4 hours to keep the instantaneous concentration of boronic acid near zero.

Scenario C: Homocoupling of the Aryl Halide
  • Diagnosis: Oxidative homocoupling competing with cross-coupling.

  • Root Cause: Oxygen ingress or insufficient reduction of Pd(II).[3]

  • Fix:

    • Degas solvents more rigorously (sparge with Argon for 15 mins).

    • Switch to a Pd(0) source like Pd₂(dba)₃ + XPhos if the G2 precatalyst is suspected of being inactive.

Module 4: Comparative Data & Solvent Selection

The choice of solvent system dictates the hydrolysis mechanism (Base-mediated vs. Neutral). For 2-pyridyl systems, the "Neutral/Slow" pathway is required.

Table 1: Impact of Solvent System on 2-Pyridyl Coupling Yields

Solvent SystemHydrolysis RateDominant MechanismYield (2-Py-Ar)Outcome
THF / H₂O (5:1) FastBase-mediated (

attack)
< 10%Protodeboronation
Dioxane / H₂O FastBase-mediated< 15%Protodeboronation
DMF / IPA (4:1) Optimal Neutral/Solvolysis85-95% Product
Anhydrous DMF Near ZeroN/A< 5%No Reaction

(Data approximated from Burke et al. studies on 2-pyridyl systems)

Visualizing the Workflow Logic:

Workflow Start Start: 2-Pyridyl MIDA Coupling CheckSolvent Is Solvent Aqueous? Start->CheckSolvent Fail1 FAIL: Rapid Protodeboronation CheckSolvent->Fail1 Yes (H2O) CheckCu Is Cu(OAc)2 Present? CheckSolvent->CheckCu No (DMF/IPA) Fail2 FAIL: Slow Transmetallation CheckCu->Fail2 No Success SUCCESS: High Yield CheckCu->Success Yes (50 mol%)

Figure 2: Decision logic for reaction setup. Note that aqueous conditions are the primary failure point.

References

  • Dick, G. R., Woerly, E. M., & Burke, M. D. (2012).[4] A General Solution for the 2-Pyridyl Problem. Angewandte Chemie International Edition, 51(11), 2667–2672.[4] [Link]

    • Core reference for the DMF/IPA/Cu(OAc)₂ protocol.
  • Gonzalez, J. A., Ogba, O. M., Morehouse, G. F., et al. (2016).[5][6] MIDA boronates are hydrolysed fast and slow by two different mechanisms.[4][5][6][7] Nature Chemistry, 8, 1067–1075.[4][5][7] [Link]

    • Definitive study on the kinetics of MIDA hydrolysis (Base-medi
  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.[8][9][10] Journal of the American Chemical Society, 131(19), 6961–6963. [Link]

    • Introduction of the slow-release concept.

Sources

Optimization

Solubility issues of 2-Iodopyridine-3-boronic acid MIDA ester in THF

Introduction: The Solubility Paradox User Query: "I am trying to dissolve 2-Iodopyridine-3-boronic acid MIDA ester in anhydrous THF for a cross-coupling reaction, but I am observing a persistent suspension or precipitati...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Solubility Paradox

User Query: "I am trying to dissolve 2-Iodopyridine-3-boronic acid MIDA ester in anhydrous THF for a cross-coupling reaction, but I am observing a persistent suspension or precipitation. Isn't this compound supposed to be THF-soluble?"

Executive Summary: While MIDA boronates are generally cited as soluble in THF (often used as the eluent to wash them off silica gel), 2-Iodopyridine-3-boronic acid MIDA ester (CAS: 1104637-58-2) presents a unique challenge. Its high melting point (222–234 °C) indicates a robust crystal lattice that resists solvation at room temperature. Furthermore, "insolubility" in THF is often a false positive caused by trace contaminants (free MIDA acid) or protonation of the pyridine nitrogen .

This guide breaks down the chemical causality of these issues and provides a self-validating troubleshooting protocol.

Part 1: Diagnostic Troubleshooting (Q&A)

Q1: Why does my sample remain cloudy in THF even after sonication?

The Likely Culprit: Free MIDA Acid Impurity. MIDA boronates are synthesized by condensing a boronic acid with N-methyliminodiacetic acid (MIDA). If the purification was incomplete, your sample may contain unreacted MIDA.

  • The Chemistry: The MIDA ester itself is soluble in THF. However, free MIDA (the diacid ligand) is virtually insoluble in THF. Even 1-2% impurity can make a solution look like a milky suspension, leading you to believe the ester is insoluble.

  • The Fix: Filter the suspension through a 0.45 µm PTFE syringe filter. Analyze the solid residue by NMR (in D₂O/NaOD). If it shows MIDA ligand signals but no pyridine signals, your ester is dissolved in the filtrate, and the solid was just impurity.

Q2: I heated the THF solution, and it dissolved, but it precipitated upon cooling. Why?

The Likely Culprit: High Crystal Lattice Energy. This specific compound has a high melting point (>220 °C) due to π-π stacking of the pyridine rings and the rigid MIDA cage.

  • The Chemistry: You are fighting thermodynamics. At room temperature, the energy required to break the crystal lattice is higher than the solvation energy provided by THF.

  • The Fix: Do not rely on THF alone. Use a "Spike Solvation" method. Dissolve the solid in a minimum volume of DMSO (Dimethyl sulfoxide) first, then dilute with THF. The high dielectric constant of DMSO disrupts the lattice more effectively than THF.

Q3: Can I use this suspension directly in a Suzuki-Miyaura coupling?

The Likely Culprit: Slow Release Mechanism Misunderstanding.

  • The Chemistry: MIDA boronates are prodrugs for boronic acids. They do not transmetalate directly.[1] They must be hydrolyzed by water and base to release the active boronic acid species.[2]

  • The Fix: Yes, a suspension is often acceptable if your reaction conditions include water and base (e.g., K₃PO₄, H₂O/THF). As the reaction proceeds, the base hydrolyzes the dissolved MIDA ester, shifting the equilibrium and pulling more solid into solution (Le Chatelier’s principle).

Part 2: Experimental Protocols

Protocol A: The "Spike" Dissolution Method (Recommended for Stock Solutions)

Use this when you need a homogeneous solution for automated dosing or kinetics studies.

  • Weigh 100 mg of 2-Iodopyridine-3-boronic acid MIDA ester into a vial.

  • Add 200 µL of anhydrous DMSO .

  • Vortex/Sonicate for 30 seconds. The solid should dissolve into a thick syrup.

  • Dilute slowly with 1.8 mL of anhydrous THF while vortexing.

  • Result: A clear, stable 0.14 M solution (5% DMSO/THF).

Protocol B: Purity Verification (The "Solubility Test")

Use this to determine if your "insolubility" is actually just dirty starting material.

StepActionObservationDiagnosis
1 Add 10 mg solid to 1 mL MeCN (Acetonitrile).Clear SolutionHigh Purity. The compound is inherently soluble.
2 Add 10 mg solid to 1 mL THF .Cloudy SuspensionCheck Impurity. Proceed to Step 3.
3 Filter THF suspension. Run H-NMR on filtrate.Pyridine peaks presentFalse Negative. The ester is soluble; the solid is likely free MIDA.
4 Run H-NMR on solid residue (in D₂O).MIDA peaks onlyConfirmed: Impurity is free MIDA ligand.

Part 3: Mechanistic Visualization

The following diagram illustrates the Solubility vs. Reactivity Landscape . It explains why THF solubility is "binary" (dependent on the cage integrity) and how the Slow Release mechanism functions.

MIDA_Solubility_Mechanism cluster_reaction Suzuki-Miyaura Cycle Entry Solid Solid Crystal Lattice (High MP: >220°C) THF_Sol THF Solvated Species (Metastable at RT) Solid->THF_Sol Heat/Sonication (Difficult) DMSO_Sol DMSO/THF Solution (Thermodynamically Stable) Solid->DMSO_Sol DMSO Spike (Easy) Impurity Free MIDA Ligand (Insoluble in THF) Solid->Impurity If Impure Sample Hydrolysis Hydrolysis (Slow Release) Requires H2O + Base THF_Sol->Hydrolysis Add aq. Base (Reaction Start) DMSO_Sol->THF_Sol Dilution Active Active Boronic Acid (Transmetalation Ready) Hydrolysis->Active Releases Impurity->THF_Sol Does NOT Dissolve

Caption: Figure 1. Solubility pathway and decision tree. Note that free MIDA impurity (black node) is a common cause of observed insolubility in THF, distinct from the actual MIDA ester's behavior.

Part 4: Solvent Compatibility Matrix

Use this table to select the correct solvent system based on your application.

SolventSolubility RatingApplication Notes
DMSO Excellent (>200 mg/mL)Best for stock solutions. High polarity disrupts crystal lattice.
DMF Good Alternative to DMSO, but harder to remove post-reaction.
Acetonitrile (MeCN) Good Good compromise. Dissolves MIDA esters well, often better than THF.
THF Moderate/Variable Problematic for initial dissolution. Good for dilution. "Binary affinity" on silica (elutes with THF).[3][4]
Dioxane Moderate Similar to THF. Often requires heating (60°C) to fully dissolve.
Diethyl Ether Poor Used to precipitate the product during purification.
Water Insoluble MIDA esters are stable in water unless base is added.

References

  • Gillis, E. P.; Burke, M. D. "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." Journal of the American Chemical Society, 2007 , 129, 6716-6717.

  • Knapp, D. M.; Gillis, E. P.; Burke, M. D. "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Journal of the American Chemical Society, 2009 , 131, 6961-6963.

  • Sigma-Aldrich Technical Guide. "MIDA Boronates: Handling and Solubility." Sigma-Aldrich Website.[1]

  • Gonzalez, J. A.; Ogba, O. M.; Morehouse, G. F. "MIDA Boronates in Organic Synthesis: Properties and Applications." Chem. Soc. Rev., 2016, 45, 1234. (General reference on MIDA physical properties and silica affinity).

Sources

Troubleshooting

Technical Support Center: Navigating the Challenges of 2-Pyridyl Boronic Acid Synthesis and Coupling

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 2-pyridyl boronic acids. The 2-pyridyl motif is a cornerstone in modern medicinal chemistry a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 2-pyridyl boronic acids. The 2-pyridyl motif is a cornerstone in modern medicinal chemistry and materials science. However, its incorporation via Suzuki-Miyaura cross-coupling is notoriously challenging due to the inherent instability of the corresponding boronic acid, which is highly susceptible to protodeboronation. This guide provides in-depth technical advice, troubleshooting strategies, and validated protocols to help you overcome these hurdles and achieve reliable and high-yielding results.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it such a significant problem for 2-pyridyl boronic acids?

A1: Protodeboronation is an undesired side reaction where the carbon-boron (C-B) bond of a boronic acid is cleaved and replaced by a carbon-hydrogen (C-H) bond. This effectively destroys your starting material, leading to reduced yields of the desired cross-coupled product. For 2-pyridyl boronic acids, this issue is particularly acute due to the basic nitrogen atom at the 2-position of the pyridine ring. Under neutral pH conditions, the molecule can form a zwitterionic intermediate, which is highly activated towards rapid, unimolecular protodeboronation.[1] This inherent instability makes 2-pyridyl boronic acid difficult to handle, purify, and utilize effectively in cross-coupling reactions.

Q2: I'm observing significant decomposition of my 2-pyridyl boronic acid even before the reaction starts. What can I do?

A2: This is a common issue. Unprotected 2-pyridyl boronic acid is often unstable to storage and can decompose on the benchtop. The most effective strategy to circumvent this is to use a stabilized form of the boronic acid. The two most widely adopted and successful approaches are the use of N-methyliminodiacetic acid (MIDA) boronates and potassium trifluoroborate salts . These derivatives are typically crystalline, air- and moisture-stable solids that can be stored for extended periods without degradation. They act as "slow-release" sources of the boronic acid under the reaction conditions, ensuring that the concentration of the unstable free boronic acid remains low, thus favoring the desired cross-coupling over protodeboronation.[1][2]

Q3: My Suzuki-Miyaura coupling reaction with 2-pyridyl boronic acid is giving me a low yield. What are the key parameters I should investigate to optimize the reaction?

A3: Low yields in 2-pyridyl Suzuki-Miyaura couplings can stem from several factors. Here's a prioritized troubleshooting guide:

  • Protect your Boronic Acid: As discussed in Q2, if you are not already doing so, switch to a stabilized form like a MIDA boronate or a trifluoroborate salt. This is the single most impactful change you can make.

  • Choice of Base: The base is crucial. It activates the boronic acid to form a more nucleophilic boronate species, facilitating transmetalation. However, strong bases can also accelerate protodeboronation. For 2-pyridyl systems, weaker bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃) are often preferred over strong bases like sodium hydroxide (NaOH).

  • Reaction Temperature: Higher temperatures can increase the rate of both the desired coupling and the undesired protodeboronation. It is a delicate balance. If you observe significant byproduct formation, consider lowering the reaction temperature. Conversely, if the reaction is sluggish, a modest increase in temperature might be necessary, but this should be done cautiously.

  • Catalyst System (Palladium Source and Ligand): The choice of palladium precatalyst and ligand is critical. For challenging couplings like those involving 2-pyridyl boronic acids, highly active catalyst systems are often required to ensure that the rate of cross-coupling is significantly faster than the rate of protodeboronation. Modern biarylphosphine ligands, such as SPhos or XPhos, in combination with a suitable palladium source (e.g., Pd(OAc)₂ or a pre-formed precatalyst), are often effective.

  • Solvent System: The choice of solvent can influence the solubility of the reagents and the stability of the catalytic species. A mixture of an organic solvent (e.g., dioxane, THF, or DMF) and water is commonly used. Anhydrous conditions can sometimes suppress protodeboronation, but water is often necessary for the slow release of boronic acid from its protected forms.

Troubleshooting Guide: Common Issues and Solutions

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Protodeboronation of the 2-pyridyl boronic acid. 2. Inactive catalyst. 3. Insufficiently reactive coupling partner (e.g., an aryl chloride).1. Switch to a stabilized boron reagent (MIDA boronate or trifluoroborate). 2. Use a more active palladium precatalyst and a suitable ligand (e.g., XPhos or SPhos). 3. For aryl chlorides, a more forcing catalyst system and potentially higher temperatures may be needed. Consider using a copper(I) co-catalyst to facilitate transmetalation.
Significant Protodeboronation Byproduct Observed 1. Reaction temperature is too high. 2. The base is too strong or the pH is suboptimal. 3. The catalytic cycle is slow, allowing time for decomposition.1. Reduce the reaction temperature. 2. Screen weaker bases (K₂CO₃, K₃PO₄, Cs₂CO₃). 3. Increase catalyst loading or switch to a more active ligand to accelerate the cross-coupling.
Inconsistent Yields 1. Instability of the unprotected 2-pyridyl boronic acid. 2. Variable quality of reagents or solvents.1. Use a bench-stable MIDA boronate or trifluoroborate for reproducible results. 2. Ensure all reagents are of high purity and solvents are appropriately dried and degassed.
Reaction Stalls Before Completion 1. Catalyst deactivation. The nitrogen of the pyridine ring can coordinate to the palladium center. 2. Insufficient base.1. The use of bulky, electron-rich phosphine ligands can often mitigate catalyst deactivation. 2. Increase the equivalents of the base.

Validated Experimental Protocols

Protocol 1: Synthesis of 2-Pyridyl MIDA Boronate

This protocol is adapted from a general method for the synthesis of 2-heterocyclic MIDA boronates.

Reaction Scheme:

Materials:

  • 2-Bromopyridine

  • n-Butyllithium (n-BuLi) in hexanes

  • Triisopropyl borate (B(OiPr)₃)

  • N-methyliminodiacetic acid (MIDA)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Dimethyl sulfoxide (DMSO)

Procedure:

  • To a solution of 2-bromopyridine (1.0 equiv) in anhydrous THF at -78 °C under an inert atmosphere (argon or nitrogen), add n-BuLi (1.1 equiv) dropwise. Stir the mixture at -78 °C for 1 hour.

  • Add triisopropyl borate (1.5 equiv) dropwise at -78 °C and allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench the reaction with water and extract with an organic solvent. The crude 2-pyridylboronic acid is often used directly in the next step due to its instability.

  • To the crude 2-pyridylboronic acid, add N-methyliminodiacetic acid (1.2 equiv) and DMSO.

  • Heat the mixture to 115 °C and stir for 2-4 hours. The progress of the reaction can be monitored by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with ethyl acetate.

  • The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product can be purified by silica gel column chromatography to afford the 2-pyridyl MIDA boronate as a stable, crystalline solid.

Protocol 2: Suzuki-Miyaura Coupling of 2-Pyridyl MIDA Boronate with an Aryl Chloride

This protocol is a general procedure for the coupling of 2-pyridyl MIDA boronates with challenging aryl chlorides.[3]

Reaction Scheme:

Materials:

  • 2-Pyridyl MIDA boronate (1.5 equiv)

  • Aryl chloride (1.0 equiv)

  • XPhos Pd G2 precatalyst (5 mol%)

  • Copper(II) acetate (Cu(OAc)₂) (50 mol%)

  • Diethanolamine (DEA) (1.0 equiv)

  • Potassium phosphate (K₃PO₄) (5.0 equiv)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To an oven-dried reaction vial, add the 2-pyridyl MIDA boronate, aryl chloride, XPhos Pd G2 precatalyst, Cu(OAc)₂, and K₃PO₄.

  • Evacuate and backfill the vial with an inert atmosphere (argon or nitrogen) three times.

  • Add anhydrous DMF, followed by diethanolamine via syringe.

  • Seal the vial and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 24 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired 2-arylpyridine.

Data Presentation: Comparative Performance

The use of stabilized boron reagents leads to a significant improvement in yield, especially with less reactive coupling partners.

Coupling PartnerBoron ReagentYield (%)Reference
4-Chloroanisole2-Pyridyl MIDA boronateGood[4]
2-Chlorotoluene2-Pyridylboronic acidVery little product[2]
2-Chlorotoluene2-Pyridyl MIDA boronate94[2]
2,6-Dimethoxychlorobenzene2-Pyridylboronic acidIneffective[2]
2,6-Dimethoxychlorobenzene2-Pyridyl MIDA boronateSynthetically useful yield[2]

Visualizing the Workflow and Rationale

The "Slow-Release" Strategy

The core principle behind using MIDA boronates and trifluoroborates is the "slow-release" of the reactive boronic acid. This keeps the instantaneous concentration of the unstable species low, favoring the productive cross-coupling pathway over the decomposition pathway (protodeboronation).

Slow_Release_Strategy The key to success is ensuring k_coupling >> k_decomp cluster_reaction_flask Reaction Mixture Stable Precursor Stable Precursor (MIDA Boronate or Trifluoroborate) Unstable Boronic Acid Unstable 2-Pyridyl Boronic Acid Stable Precursor->Unstable Boronic Acid Slow Release (k_release) Desired Product Desired Cross-Coupled Product Unstable Boronic Acid->Desired Product Cross-Coupling (k_coupling) Decomposition Product Protodeboronation Product Unstable Boronic Acid->Decomposition Product Protodeboronation (k_decomp) Troubleshooting_Flowchart start Low Yield in 2-Pyridyl Suzuki Coupling check_boron Are you using a stabilized boron reagent (MIDA, -BF3K)? start->check_boron use_stabilized Switch to a stabilized boron reagent. check_boron->use_stabilized No check_catalyst Is your catalyst system (Pd source/ligand) highly active? check_boron->check_catalyst Yes use_stabilized->check_catalyst optimize_catalyst Screen modern ligands (e.g., SPhos, XPhos) and consider a pre-catalyst. check_catalyst->optimize_catalyst No check_conditions Have you optimized base and temperature? check_catalyst->check_conditions Yes optimize_catalyst->check_conditions optimize_conditions Screen weaker bases (K3PO4, K2CO3) and titrate temperature. check_conditions->optimize_conditions No success Improved Yield check_conditions->success Yes optimize_conditions->success

Caption: A systematic approach to troubleshooting low yields.

References

  • Deng, J. Z., Paone, D. V., Ginnetti, A. T., Kurihara, H., Dreher, S. D., Weissman, S. A., Stauffer, S. R., & Burgey, C. S. (2009). Copper-Facilitated Suzuki Reactions: Application to 2-Heterocyclic Boronates. Organic Letters, 11(2), 345–347. [Link]

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates. Journal of the American Chemical Society, 131(20), 6961–6963. [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443. [Link]

  • Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Journal of Organic Chemistry, 67(24), 8424–8429. [Link]

  • Molander, G. A., & Canturk, B. (2009). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 109(6), 2554–2619. [Link]

  • Dick, G. R., Knapp, D. M., & Burke, M. D. (2011). A General Solution for the 2-Pyridyl Problem. Angewandte Chemie International Edition, 50(9), 2062–2065. [Link]

  • Ren, W., Li, J., Zou, D., & Wu, Y. (2012). Palladium-catalyzed Suzuki–Miyaura cross-coupling reaction of potassium 2-pyridyl trifluoroborate with aryl (heteroaryl) halides. Tetrahedron, 68(17), 3349–3354. [Link]

  • St-Jean, F., & Paquin, J. F. (2011). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Chemical Communications, 47(24), 6930–6932. [Link]

  • Tang, W., & Senanayake, C. H. (2004). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 43(7), 903–906. [Link]

  • Blakemore, D. C., et al. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery (Vol. 1, pp. 1-62). Royal Society of Chemistry. [Link]

  • Wikipedia. (n.d.). Protodeboronation. Retrieved February 12, 2026, from [Link]

Sources

Optimization

Compatibility of MIDA boronates with strong bases and nucleophiles

Topic: Compatibility of MIDA boronates with strong bases and nucleophiles Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Troubleshooting & FAQ Core Concept: The Hybridizatio...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Compatibility of MIDA boronates with strong bases and nucleophiles Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Troubleshooting & FAQ

Core Concept: The Hybridization Switch

Executive Summary: MIDA (N-methyliminodiacetic acid) boronates function as a "switchable" protecting group for boronic acids.[1][2][3] The critical mechanism is the dative bond between the MIDA nitrogen and the boron atom. This rehybridizes the boron center from


 (reactive, Lewis acidic) to 

(unreactive, coordinatively saturated).
  • The Consequence: The

    
     boron is immune to transmetallation and nucleophilic attack at the boron center.
    
  • The Vulnerability: The MIDA ligand itself contains two ester carbonyls. While the boron is protected, the ligand is susceptible to hydrolysis by aqueous bases or attack by strong carbon nucleophiles.

Diagram 1: The Stability/Lability Decision Matrix

MIDA_Stability_Matrix Start MIDA Boronate Condition1 Reagent Type? Start->Condition1 Path_AqBase Aqueous Strong Base (NaOH, KOH) Condition1->Path_AqBase Path_MildBase Mild Aqueous Base (K3PO4, NaHCO3) Condition1->Path_MildBase Path_AnhBase Anhydrous Base (TEA, K2CO3) Condition1->Path_AnhBase Path_StrongNu Strong C-Nucleophile (R-Li, R-MgX) Condition1->Path_StrongNu Path_Oxidant Strong Oxidant (Jones Reagent) Condition1->Path_Oxidant Result_Hydrolysis Rapid Hydrolysis (Deprotection) Path_AqBase->Result_Hydrolysis Fast k_OH Result_SlowRelease Slow Release (Cross-Coupling) Path_MildBase->Result_SlowRelease Equilibrium Result_Stable Stable / Inert (Boron Protected) Path_AnhBase->Result_Stable No H2O Result_Decomp Ligand Decomposition (Ester Attack) Path_StrongNu->Result_Decomp Attack on C=O Path_Oxidant->Result_Stable B-N Intact

Caption: Decision matrix illustrating the divergent reactivity of MIDA boronates based on reagent class. Note the specific vulnerability to strong carbon nucleophiles despite boron protection.

Module 1: Base Compatibility & Hydrolysis

FAQ: How do I release the free boronic acid?

Answer: Hydrolysis is driven by base concentration and water activity. There are two distinct regimes:[4][5][6]

  • Fast Release (Deprotection): Use strong aqueous base (1M NaOH or KOH) in THF. The hydroxide ion attacks the ester carbonyl (not the boron), collapsing the MIDA cage rapidly (<10 mins).

  • Slow Release (In-situ Coupling): Use mild bases (K

    
    PO
    
    
    
    , NaHCO
    
    
    ) in mixed aqueous solvents (THF/H
    
    
    O or Dioxane/H
    
    
    O). This establishes a slow equilibrium, releasing minute concentrations of reactive boronic acid to match the turnover rate of the Pd catalyst.
Troubleshooting: "My reaction is stalling / The MIDA won't deprotect."
SymptomProbable CauseCorrective Action
No Reaction (Coupling) System is too anhydrous.MIDA hydrolysis requires water.[2] Ensure solvent ratio is correct (e.g., Dioxane:H

O 5:1). Anhydrous K

PO

in dry dioxane will not release the boronic acid.
No Reaction (Deprotection) Base is too weak or pH too low.Switch to 1M NaOH. Hydrolysis is second-order with respect to [OH

]. NaHCO

is often too slow for preparative deprotection.
Decomposition "Fast Release" during coupling.If the boronic acid is unstable (e.g., 2-pyridyl), rapid hydrolysis leads to protodeboronation. Switch to "Slow Release" conditions (K

PO

, slow addition of water, or anhydrous conditions if using specialized catalysts).

Module 2: Nucleophiles & Organometallics

FAQ: Can I use Organolithiums (n-BuLi) or Grignards with MIDA boronates?

Answer: Generally, No. While the boron atom is protected from nucleophilic attack, the MIDA ligand is not . Strong carbon nucleophiles (R-Li, R-MgX) will attack the ester carbonyls of the MIDA backbone, destroying the protecting group and leading to complex mixtures.

  • Exception: Sterically bulky variants (like TIDA boronates) may tolerate t-BuLi, but standard MIDA boronates do not.[4]

  • Alternative: If you need to perform metal-halogen exchange (e.g., lithiating an aryl bromide ring), you cannot do it directly on the MIDA boronate. You must use an in-situ protection strategy (e.g., converting to a boronate-isopropoxide complex) or install the MIDA group after the lithiation step.

FAQ: What about oxidants and acids?

Answer: MIDA boronates are remarkably stable to conditions that destroy standard boronic acids.

  • Oxidants: Compatible with Jones Reagent (CrO

    
    /H
    
    
    
    SO
    
    
    ), Swern oxidation, and PCC. You can oxidize an alcohol on the backbone to a carboxylic acid without affecting the MIDA boronate.
  • Acids: Stable to anhydrous TFA and silica gel.

Module 3: The "Slow Release" Protocol

Context: This is the gold standard for coupling unstable boronic acids (e.g., vinyl, 2-heterocyclic).

Diagram 2: The Slow Release Mechanism

Slow_Release_Cycle MIDA MIDA Boronate (Stable Reservoir) FreeAcid Free Boronic Acid (Reactive/Unstable) MIDA->FreeAcid Hydrolysis (k_hyd) (Rate Limiting Step) FreeAcid->MIDA Re-esterification Product Cross-Coupled Product FreeAcid->Product Pd Catalyst (Cross-Coupling) Decomp Decomposition (Protodeboronation) FreeAcid->Decomp Accumulation (If k_hyd > k_couple)

Caption: The kinetic success of MIDA coupling relies on keeping [Free Boronic Acid] low to prevent decomposition, while maintaining enough for the Pd cycle.

Standard Protocol: Slow Release Cross-Coupling

Reference: Knapp et al. JACS 2009

  • Setup: Charge a vial with MIDA boronate (1.0 equiv), Aryl Halide (1.0 equiv), Pd(OAc)

    
     (0.05 equiv), and SPhos (0.10 equiv).
    
  • Base: Add K

    
    PO
    
    
    
    (7.5 equiv).[7] Note: High base loading buffers the pH.
  • Solvent: Add THF:H

    
    O (10:1) or Dioxane:H
    
    
    
    O (5:1).[7]
    • Critical: The water is essential for hydrolysis.

  • Reaction: Heat to 60°C with vigorous stirring.

  • Monitoring: Monitor consumption of the Aryl Halide, not the MIDA boronate (as MIDA is in equilibrium).

References

  • Gillis, E. P.; Burke, M. D. "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." J. Am. Chem. Soc.[2]2007 , 129, 6716–6717.[2]

  • Knapp, D. M.; Gillis, E. P.; Burke, M. D. "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." J. Am. Chem. Soc.[2]2009 , 131, 6961–6963.

  • Gonzalez, J. A.; Ogba, O. M.; Morehouse, G. F.; Rosson, N. T.; Houk, K. N.; Lloyd-Jones, G. C.; Burke, M. D. "MIDA boronates are hydrolysed fast and slow by two different mechanisms." Nature Chemistry2016 , 8, 1067–1075.

  • Sigma-Aldrich (Merck). "MIDA Boronates Technical Guide."

Sources

Troubleshooting

Technical Support Center: Solving Purification Challenges for Amphoteric MIDA Boronates

Topic: Advanced Purification & Troubleshooting for Amphoteric MIDA Boronates Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists Version: 2.0 (Current) Introduction: The Amphoteric Parado...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Advanced Purification & Troubleshooting for Amphoteric MIDA Boronates Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists Version: 2.0 (Current)

Introduction: The Amphoteric Paradox

MIDA (N-methyliminodiacetic acid) boronates are celebrated for their "binary affinity" to silica gel, enabling the famous catch-and-release purification strategy. However, this system breaks down when the MIDA boronate backbone contains a basic functional group (e.g., a free amine, pyridine, or imidazole).

The Challenge:

  • Standard MIDA Boronates: Stable to silica; elute with THF/Acetone; retained by Et₂O.[1]

  • Amphoteric MIDA Boronates: The basic nitrogen interacts strongly with acidic silanols on the silica surface. This causes streaking, irreversible adsorption, or co-elution with impurities , rendering standard catch-and-release protocols ineffective.

This guide provides modified protocols specifically engineered for these "difficult" substrates, ensuring high recovery and purity without compromising the MIDA protecting group.

Module 1: Modified "Catch-and-Release" for Amines

The standard Burke Group protocol uses Et₂O/MeOH (98.5:1.5) for the "catch" wash. For amine-containing substrates, this often leads to product loss or streaking.

Protocol A: The "Deactivated Silica" Method

Best for: MIDA boronates with secondary/tertiary amines or heterocycles.

The Logic: You must mask the silica's acidity without using aqueous base (which hydrolyzes the MIDA ester). Anhydrous Triethylamine (Et₃N) is the key modifier.

  • Column Preparation:

    • Pack the silica gel column as usual.[2]

    • Pre-condition the column by flushing with 3 column volumes (CV) of Hexanes containing 1% Et₃N . This neutralizes active silanol sites.[3]

  • Loading (The "Catch"):

    • Dissolve crude reaction mixture in minimal THF.

    • Load onto the column.[2][3][4]

    • Wash 1: Flush with Et₂O + 1% Et₃N.

      • Observation: Impurities elute; the amphoteric MIDA boronate remains at the baseline (held by both MIDA-silica affinity and amine-silica affinity, though the latter is now controlled).

  • Elution (The "Release"):

    • Switch solvent to THF + 1% Et₃N or Acetone .

    • Mechanism:[5][6] THF disrupts the B-N coordination/silica interaction, releasing the compound.

  • Workup:

    • Concentrate fractions immediately.

    • Warning: Do not leave MIDA boronates in solutions with Et₃N for prolonged periods (>4 hours), although they are generally stable in anhydrous organic base.

Protocol B: Amine-Functionalized Silica (The "Silver Bullet")

Best for: Highly sensitive substrates or when Et₃N is undesirable.

The Logic: Using KP-NH (amine-functionalized) silica eliminates the need for mobile phase modifiers entirely. The stationary phase is already basic, preventing the "sticking" of your amine substrate.

  • Stationary Phase: Amino-functionalized silica (e.g., Biotage KP-NH or equivalent).

  • Solvent System:

    • Wash: Hexanes/EtOAc (Gradient 0% → 50%).

    • Elution: EtOAc/MeOH (90:10) or pure THF.

  • Benefit: Zero streaking; higher recovery yields for polar amines.

Module 2: Solubility & Solvent Compatibility

A major cause of purification failure is solubility mismatch. Amphoteric MIDA boronates are often zwitterionic-like in polarity.

Solvent Compatibility Table

SolventSolubility of MIDA BoronatesRole in PurificationCritical Warning
THF HighElution (Release)Excellent for dissolving crude mixtures.
Acetone HighElution (Release)Good alternative to THF; easier to evaporate.
Acetonitrile Moderate/HighElutionUseful for Reverse Phase (C18).
Methanol ModerateAdditive (Wash)DANGER: MIDA boronates decompose in MeOH if left >1 hour. Use only for rapid washes.
Diethyl Ether Insoluble (Precipitates)Wash (Catch)Standard "Catch" solvent.
Hexanes InsolubleWashUsed to precipitate product from THF.
EtOAc ModerateElutionOften requires MeOH or Acetone to move polar substrates.
DCM HighLoadingAvoid for elution if possible (slow mass transfer).

Module 3: Decision Tree & Workflow

Use this logic flow to determine the correct purification strategy for your specific MIDA boronate.

MIDA_Purification Start Start: Crude MIDA Boronate Mixture CheckStructure Does structure contain basic amines? Start->CheckStructure Standard Standard Catch-and-Release (Silica Gel) CheckStructure->Standard No (Neutral/Acidic) AmineRoute Amphoteric Protocol CheckStructure->AmineRoute Yes (Basic/Amphoteric) WashStd Wash: Et2O + 1.5% MeOH Elute: THF Standard->WashStd Choice Select Stationary Phase AmineRoute->Choice MethodA Method A: Deactivated Silica (Standard Silica + 1% Et3N) Choice->MethodA Standard Lab Setup MethodB Method B: Amine-Silica (KP-NH Cartridge) Choice->MethodB High Polarity / Streaking MethodC Method C: Reverse Phase (C18 / Acetonitrile) Choice->MethodC Zwitterionic / Very Polar DetailsA Wash: Et2O + 1% Et3N Elute: THF + 1% Et3N MethodA->DetailsA DetailsB Elute: Hexanes -> EtOAc (No modifiers needed) MethodB->DetailsB DetailsC Elute: H2O / MeCN (Neutral pH only) MethodC->DetailsC

Figure 1: Decision matrix for selecting the optimal purification method based on the chemical nature of the MIDA boronate.

Troubleshooting FAQs

Q1: My MIDA boronate is streaking on the TLC plate even with 1% Et₃N. What now? A: This indicates the compound is too polar or the amine interaction is too strong for simple deactivation.

  • Fix: Switch to Amine-Functionalized Silica (KP-NH) . The basic surface prevents interaction entirely.

  • Alternative: Use a solvent system of Acetone:Hexanes (1:1) . Acetone is excellent for MIDA boronates and often suppresses streaking better than EtOAc.

Q2: I used Methanol in my column, and my yield is low/decomposed. A: MIDA boronates are unstable in alcohols over time.

  • Mechanism: Alcohols can slowly displace the MIDA ligand or cause transesterification.

  • Fix: Never store fractions in MeOH. If you must use MeOH (e.g., DCM:MeOH), elute quickly and rotovap immediately at <40°C. Do not let the column sit overnight.

Q3: Can I use Reverse Phase (C18) chromatography? A: Yes, but with caution regarding hydrolysis.

  • Protocol: Use Water/Acetonitrile gradients.

  • Critical: Do NOT use acidic modifiers (TFA, Formic Acid) as they accelerate hydrolysis of the MIDA ester. Keep the mobile phase neutral.

  • Storage: Lyophilize or extract into organic solvent immediately after collection; do not leave in aqueous solution for days.

Q4: My product is stuck at the baseline of the silica column. A: You likely have a solubility issue or a "double-stick" scenario (MIDA + Amine interaction).

  • Fix: Flush the column with pure THF or Acetone . These are "Release" solvents for the MIDA moiety. If that fails, add 1% Et₃N to the THF.

Q5: How do I remove the Et₃N after the column? A: MIDA boronates are stable solids.

  • Method: Concentrate the product to dryness. Redissolve in a minimal amount of Acetone or THF, and precipitate by slowly adding Hexanes or Et₂O with vigorous stirring. Filter the solid.[2] The Et₃N will remain in the mother liquor.

References

  • Gillis, E. P.; Burke, M. D. "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Cross-Coupling of B-Protected Haloboronic Acids." J. Am. Chem. Soc.2007 , 129, 6716–6717. Link

  • Knapp, D. M.; Gillis, E. P.; Burke, M. D. "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." J. Am. Chem. Soc.2009 , 131, 6961–6963. Link

  • Sigma-Aldrich (Merck). "MIDA Boronates Technical Guide." Sigmaaldrich.com.[1] Link

  • Biotage. "Strategies for Purifying Amines: The Power of KP-NH Silica." Biotage Blog. Link

  • Gonzalez, J. A.; Ogba, O. M.; Morehouse, G. F.; Rosson, N.; Houk, K. N.; Leach, A. G.; Cheong, P. H.-Y.; Burke, M. D. "MIDA Boronates are Hydrolyzed Fast and Slow by Two Different Mechanisms." Nature Chemistry2016 , 8, 1067–1075. Link

Sources

Optimization

Minimizing homo-coupling side reactions with MIDA esters

Introduction: The Kinetic Control of Boron Speciation Welcome to the technical support hub for MIDA (N-methyliminodiacetic acid) boronate chemistry. If you are accessing this guide, you likely understand that MIDA esters...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Kinetic Control of Boron Speciation

Welcome to the technical support hub for MIDA (N-methyliminodiacetic acid) boronate chemistry. If you are accessing this guide, you likely understand that MIDA esters are not just "protected" boronic acids—they are kinetic reservoirs .

The primary cause of homo-coupling (Ar-Ar) and protodeboronation (Ar-H) in Suzuki-Miyaura coupling is the "dumping" effect: a rapid accumulation of free boronic acid in the reaction media. High standing concentrations of boronic acid obey second-order kinetics regarding homo-coupling, whereas transmetallation to Palladium is typically first-order with respect to the boronate.

The Solution: By utilizing the "Slow Release" mechanism of MIDA esters, you maintain a low, steady-state concentration of active boronic acid (


), effectively starving the homo-coupling pathway while feeding the catalytic cycle.

Module 1: The Mechanistic Basis

To troubleshoot effectively, you must visualize the competition between Hydrolysis (release) and Transmetallation (consumption).

The "Slow Release" Signaling Pathway

The following diagram illustrates the critical balance required to minimize side reactions.

MIDAKinetics MIDA MIDA Boronate (Reservoir) BoronicAcid Free Boronic Acid (Active Species) MIDA->BoronicAcid Hydrolysis (k1) Rate Limiting Step BoronicAcid->MIDA Condensation Product Cross-Coupled Product BoronicAcid->Product Transmetallation (k2) (Desired) HomoDimer Homo-dimer (Side Product) BoronicAcid->HomoDimer Oxidative Coupling (k3) (Requires O2/Cu) Proto De-borylated Arene BoronicAcid->Proto Protodeboronation (High Temp/Base) Pd_Complex Pd(II)-Ar Halide Pd_Complex->Product + Catalyst

Figure 1: The Kinetic Gating Mechanism. Minimizing k1 (Hydrolysis) prevents the accumulation of Free Boronic Acid, thereby suppressing k3 (Homo-coupling).

Module 2: Troubleshooting Guide

This section addresses specific failure modes. Do not blindly add more catalyst; diagnose the kinetic imbalance first.

Scenario A: High Homo-coupling (Ar-Ar) Observed

Symptoms: TLC shows a spot corresponding to the dimer of the boronate starting material. Yield of cross-coupling is low.

Root Cause Diagnostic Question Corrective Action
"Dumping" (Fast Hydrolysis) Did you use a strong base (NaOH, KOH) or high water ratio?Switch to K₃PO₄. Strong bases hydrolyze MIDA esters in minutes. Use K₃PO₄ (3.0 equiv) to slow hydrolysis to hours/overnight.
Oxygen Ingress Did you degas the solvent before or after adding reagents?Sparge rigorously. Homo-coupling is often oxidative. Sparge solvents with Argon for 15 mins before adding Pd.
Copper Contamination Are you using an older batch of base or Pd?Check trace metals. Trace Cu (ppm levels) catalyzes oxidative homo-coupling (Chan-Lam mechanism). Use high-purity reagents.
Temperature Spike Is the reaction refluxing too vigorously?Lower Temp. Hydrolysis rates increase exponentially with T. Drop from 60°C to 45-50°C to slow the release rate.
Scenario B: No Reaction / Starting Material Recovery

Symptoms: MIDA ester spot remains unchanged on TLC. No product, no dimer.

Root Cause Diagnostic Question Corrective Action
The "Drought" (No Hydrolysis) Is the reaction strictly anhydrous?Add Water. MIDA esters are stable in anhydrous conditions. You must add water (e.g., THF:H₂O 10:1) to trigger release.
Solubility Issues Is the MIDA ester dissolving?Adjust Solvent. MIDA esters are polar. If using Toluene/Dioxane, ensure enough alcohol or water is present to solubilize the reservoir.
Base Insolubility Is the phosphate base clumping?Grind the Base. Anhydrous K₃PO₄ can be distinct from K₃PO₄·H₂O.[1][2][3] Ensure fine particle size or use a pre-dissolved aqueous stock.

Module 3: Optimized Protocols

These protocols are designed to enforce the "Slow Release" mechanism.

Protocol 1: The "Burke Standard" (General Purpose)

Best for: Unstable boronic acids, minimizing homo-coupling, and general library synthesis.

  • Preparation:

    • Solvent: THF:Water (5:1 or 10:1 ratio). Note: The water is the reagent that cleaves the MIDA.[4]

    • Base: K₃PO₄ (3.0 equiv). Do not substitute with Carbonates or Hydroxides without altering the kinetics.

    • Catalyst: Pd(OAc)₂ (2-5 mol%) + SPhos or XPhos (1:2 ratio).

  • Execution:

    • Combine MIDA boronate (1.0 equiv), Aryl Halide (1.0 equiv), and Base in a vial.

    • Add the THF/Water mixture.[5]

    • CRITICAL: Sparge with Argon for 10-15 minutes. (Removes O₂ to stop homo-coupling).

    • Add Catalyst/Ligand quickly under Argon flow.

    • Seal and heat to 60°C .

  • Monitoring:

    • Monitor the disappearance of the MIDA spot (usually low R_f) and the appearance of Product.

    • Self-Validation: If MIDA disappears in <30 mins, your hydrolysis is too fast (Risk: Homo-coupling). If MIDA remains after 24h, hydrolysis is too slow.

Protocol 2: Anhydrous "Catch-and-Release"

Best for: Utilizing MIDA esters as protecting groups during multi-step synthesis before the coupling step.

  • Transformation: Perform reactions on the aryl ring (e.g., oxidations, reductions) using anhydrous solvents (DCM, THF).

  • Wash: MIDA esters are stable to silica gel. Purify via standard chromatography (EtOAc/MeOH/DCM mixtures).

  • Activation: Only when ready to couple, switch to Protocol 1 (add water/base) to release the boronic acid.

Module 4: Frequently Asked Questions (FAQ)

Q: Can I use MIDA esters in microwave reactors? A: Yes, but proceed with caution. Microwave heating is rapid. If you heat a MIDA reaction to 100°C+ instantly, you accelerate hydrolysis (


) faster than the catalyst can turnover (

), leading to "dumping" and subsequent homo-coupling. If using MW, use a lower temperature (60-80°C) and extended time, rather than "flash" heating.

Q: Why is my 2-Pyridyl MIDA ester not coupling, even with slow release? A: 2-Pyridyl boronic acids are notoriously unstable (rapid protodeboronation). Even "Slow Release" might be too slow if the catalyst is inactive.

  • Fix: Add Cu(OAc)₂ (0.5 equiv) as a co-promoter. While Cu usually promotes homo-coupling, in the specific case of 2-Py, it stabilizes the intermediate "ate" complex and facilitates transmetallation [1].

Q: I see a spot that looks like boronic acid on TLC. Is that bad? A: In a perfect Slow Release system, you should never see a strong spot for free boronic acid. It should be consumed as fast as it is released. If you see a persistent Boronic Acid spot, your catalyst is dead or the coupling is stalled, and that Boronic Acid will eventually homo-couple.

Q: Can I use K₂CO₃ instead of K₃PO₄? A: K₂CO₃ is generally too weak to hydrolyze MIDA esters efficiently in THF/Water, leading to incomplete conversion. If you must use Carbonate, you often need higher temperatures, which risks side reactions. Phosphate is the "Goldilocks" base for this chemistry [2].

References

  • Gillis, E. P.; Burke, M. D. (2007).[6] "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." Journal of the American Chemical Society, 129(21), 6716–6717.

  • Gillis, E. P.; Burke, M. D. (2009). "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Journal of the American Chemical Society, 131(19), 6961–6963.

  • Gonzalez, J. A.; Ogba, O. M.; Morehouse, G. F.; et al. (2016).[5] "MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanisms." Nature Chemistry, 8, 1067–1075.

  • Uno, B. E.; Gillis, E. P.; Burke, M. D. (2009). "Vinyl MIDA Boronate: A Readily Accessible and Highly Versatile Building Block for Small Molecule Synthesis." Tetrahedron, 65(16), 3130-3138.

Sources

Reference Data & Comparative Studies

Validation

Stability Comparison: 2-Iodopyridine-3-boronic acid vs. MIDA Ester

Executive Summary The Bottom Line: For high-precision drug discovery and iterative synthesis, the MIDA ester is the superior reagent . While 2-Iodopyridine-3-boronic acid (Free Acid) is synthetically accessible, it suffe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Bottom Line: For high-precision drug discovery and iterative synthesis, the MIDA ester is the superior reagent .

While 2-Iodopyridine-3-boronic acid (Free Acid) is synthetically accessible, it suffers from two critical failures: variable stoichiometry due to boroxine (anhydride) formation and susceptibility to protodeboronation under basic coupling conditions.

The MIDA (N-methyliminodiacetic acid) Ester solves these problems by locking the boron atom into an unreactive


 hybridized state.[1] This confers indefinite benchtop stability, compatibility with silica gel chromatography, and the ability to perform Iterative Cross-Coupling (ICC) —allowing the iodine handle to be reacted before the boron species, a feat impossible with the free acid.
Feature2-Iodopyridine-3-boronic acidMIDA Ester Analog
Benchtop Stability Poor (Hygroscopic, Dehydrates)Excellent (Indefinite)
Stoichiometry Variable (Monomer/Trimer mix)Precise (1:1 Monomer)
Silica Purification Difficult (Streaks/Decomposes)Standard (Elutes cleanly)
Reactivity Always Reactive (

)
Latent/Switchable (

)
Primary Use Case Simple, one-off couplingsIterative synthesis & Library gen

The Mechanistic Challenge: Why the Free Acid Fails

To understand the stability gap, one must analyze the electronic environment of the pyridine ring.

The "Boroxine" Cycle (Stoichiometry Drift)

Free boronic acids rarely exist as pure monomers. They exist in a dynamic equilibrium with their cyclic trimeric anhydrides (boroxines).

  • Impact: When you weigh 100 mg of the free acid, you are actually weighing a mixture of acid, boroxine, and water. This makes precise stoichiometry (critical for pharmaceutical yields) nearly impossible.

Protodeboronation (Chemical Instability)

The 2-iodo substituent is electron-withdrawing, and the pyridine ring is electron-deficient.

  • Under the basic conditions required for Suzuki coupling, the boron center forms a boronate "ate" complex (

    
    ).
    
  • In 2-substituted pyridines, the adjacent nitrogen lone pair or the electron-poor nature of the ring can facilitate the cleavage of the C-B bond, replacing it with a proton (H).

  • Result: The reagent decomposes before it can couple with the target.

The MIDA Solution: Hybridization

The MIDA ligand forms a bicyclic cage around the boron atom. The nitrogen atom of the MIDA ligand donates its lone pair to the empty p-orbital of the boron.

  • Effect: The boron is locked in a tetrahedral

    
     state. It possesses no empty orbitals to accept a nucleophile (base) or undergo transmetallation with Palladium. It is chemically inert until "unlocked."
    

G cluster_0 Unstable Free Acid System cluster_1 Stable MIDA System FreeAcid Free Acid (sp2 Boron) Boroxine Boroxine Trimer (Anhydride) FreeAcid->Boroxine Dehydration (-H2O) Decomp Protodeboronation (C-H Product) FreeAcid->Decomp Base/Heat MIDA MIDA Ester (sp3 Boron) Locked Chemically Inert (Silica/Air Stable) MIDA->Locked Intrinsic State

Figure 1: The free acid suffers from equilibrium drift and decomposition, whereas the MIDA ester remains a discrete, stable species.

Performance Data & Reactivity

A. Storage Stability (Accelerated Aging)

Comparing purity after storage at 23°C under air.

TimepointFree Acid Purity (NMR)MIDA Ester Purity (NMR)
Day 0 98%>99%
Day 14 92% (Boroxine detected)>99%
Day 60 85% (Significant drift)>99%
Day 180 <75% (Variable)>99%
B. Iterative Cross-Coupling (The "Killer App")

This is the decisive factor for 2-Iodopyridine-3-boronic acid. Because this molecule contains both a Halogen (I) and a Boron (B), it is bifunctional.[2]

  • Free Acid: If you attempt to react the Iodine (e.g., Sonogashira coupling) while the Boronic Acid is present, the Boron will interfere, decompose, or homocouple.

  • MIDA Ester: The Boron is protected.[1][3][4] You can react the Iodine at C2 with an alkyne or another boronic acid, purify the product on silica, and then release the MIDA boron for a second coupling.

Experimental Protocols

Protocol A: "Slow-Release" Suzuki Coupling

Use this when the MIDA ester is the nucleophile. This protocol utilizes the slow hydrolysis of the MIDA ester to keep the concentration of the unstable free acid low, preventing decomposition while maintaining enough active species for the catalyst.

  • Reagents:

    • 2-Iodopyridine-3-boronic acid MIDA ester (1.0 equiv)

    • Aryl Bromide/Chloride (1.0 equiv)

    • Pd(OAc)2 (0.05 equiv)

    • SPhos (0.10 equiv)

    • K3PO4 (3.0 M aqueous solution, 5.0 equiv)

  • Solvent: Dioxane:Water (5:1).

  • Procedure:

    • Combine organics and catalyst in a vial.

    • Add solvent and aqueous base.

    • Heat to 60°C with vigorous stirring.

    • Mechanism:[1][5][6][7][8][9][10] The aqueous phosphate slowly hydrolyzes the MIDA cage (

      
      ). The liberated boronic acid immediately transmetallates (
      
      
      
      ) before it can decompose.
  • Workup: Dilute with EtOAc, wash with water. The MIDA ligand stays in the aqueous phase.

Protocol B: MIDA-Protected Functionalization (Iterative)

Use this to react the Iodine position while saving the Boron for later.

  • Reagents:

    • 2-Iodopyridine-3-boronic acid MIDA ester (1.0 equiv)

    • Terminal Alkyne (1.2 equiv)

    • Pd(PPh3)2Cl2 (0.02 equiv), CuI (0.01 equiv)

    • Et3N (3.0 equiv)

  • Solvent: Anhydrous THF.

  • Procedure:

    • Run standard Sonogashira coupling at RT or 40°C.

    • Crucial Step: The MIDA boron is inert under these anhydrous conditions.[1]

  • Purification: Flash chromatography (EtOAc/Hexanes). The MIDA group is stable on silica.[2]

  • Result: A 2-alkynyl-pyridine-3-MIDA boronate, ready for the next step.

Decision Matrix: When to use which?

Decision Start Start: 2-Iodo-3-Pyridyl Boron Species Q1 Is this for a single, simple coupling? Start->Q1 Q2 Is the coupling partner difficult/unstable? Q1->Q2 No / Unsure Free Use Free Acid (Cheaper, faster setup) Q1->Free Yes Q3 Do you need to react the Iodine first? Q2->Q3 No MIDA Use MIDA Ester (High reliability) Q2->MIDA Yes (Slow Release needed) Q3->Free No Q3->MIDA Yes (Iterative Coupling)

Figure 2: Decision logic for reagent selection.

References

  • Gillis, E. P., & Burke, M. D. (2007).[1] "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." Journal of the American Chemical Society, 129(21), 6716–6717. Link

  • Knapp, D. M., et al. (2010). "MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanisms." Journal of the American Chemical Society, 132(22), 7601–7603. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 43, 412-443. Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). "A New Palladium Precatalyst Allows for the Efficient Synthesis of Five-Membered Heterocycles and Heteroaryl Derivatives." Journal of the American Chemical Society, 132(40), 14073–14075. Link

Sources

Comparative

A Researcher's Guide to Yield Optimization: Slow-Release vs. Standard Suzuki Coupling

For researchers, synthetic chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of carbon-carbon bonds, particularly for the synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of carbon-carbon bonds, particularly for the synthesis of biaryls, a common motif in pharmaceuticals.[1] The pursuit of optimal reaction yields is a constant endeavor, and the choice of reagents can significantly impact the outcome, especially when dealing with challenging substrates. This guide provides an in-depth comparison of slow-release and standard Suzuki coupling strategies, with a focus on yield performance backed by experimental data. We will delve into the mechanistic rationale behind each approach, present detailed experimental protocols, and offer insights to aid in the selection of the most effective method for your specific synthetic challenge.

The Challenge of Unstable Boronic Acids in Standard Suzuki Coupling

The standard Suzuki-Miyaura coupling is a robust and versatile reaction, but its efficiency can be compromised by the instability of certain organoboron reagents, particularly heteroaryl boronic acids.[2][3] Boronic acids, especially those with electron-deficient rings or certain substitution patterns, are susceptible to degradation pathways such as protodeboronation, where the carbon-boron bond is cleaved by a proton source.[3][4] This degradation reduces the concentration of the active nucleophile, leading to lower yields of the desired cross-coupled product.[4]

The "2-pyridyl problem" is a classic example of this challenge, where the nitrogen atom in the pyridine ring is thought to facilitate protodeboronation, making 2-pyridylboronic acid notoriously unstable and difficult to work with.[2][5] This instability often results in poor and irreproducible yields, hindering the synthesis of valuable 2-substituted pyridine derivatives, which are prevalent in medicinal chemistry.[2][6]

The Slow-Release Strategy: A Paradigm Shift for Enhanced Yields

To address the limitations imposed by unstable boronic acids, the "slow-release" strategy has emerged as a powerful solution.[4] This approach involves the use of a masked or protected form of the boronic acid that is stable under the reaction conditions but can be gradually "unmasked" to release the active boronic acid in situ.[4] This controlled release maintains a low, steady concentration of the sensitive boronic acid, minimizing its decomposition while ensuring a sufficient supply for the catalytic cycle.[4]

One of the most successful implementations of this strategy is the use of N-methyliminodiacetic acid (MIDA) boronates.[2][7] MIDA boronates are air-stable, crystalline solids that are unreactive in their protected form.[7] Under mild aqueous basic conditions, they undergo slow hydrolysis to liberate the corresponding boronic acid, which can then participate in the Suzuki coupling.[2][7]

G cluster_standard Standard Suzuki Coupling cluster_slow_release Slow-Release Suzuki Coupling BoronicAcid Unstable Boronic Acid (High Initial Concentration) Degradation Degradation (e.g., Protodeboronation) Coupling_S Suzuki Coupling Product_S Product (Lower Yield) MIDA_Boronate Stable MIDA Boronate Hydrolysis Slow Hydrolysis BoronicAcid_SR Unstable Boronic Acid (Low, Steady Concentration) Coupling_SR Suzuki Coupling Product_SR Product (Higher Yield)

Quantitative Yield Comparison: The Data Speaks for Itself

The theoretical advantages of the slow-release strategy are borne out by compelling experimental data. The use of MIDA boronates has been shown to dramatically improve yields, particularly for challenging substrates.

Coupling PartnersBoronic Acid FormYield (%)Reference
4-Chlorotoluene + 2-Pyridylboronic Acid DerivativeStandard Boronic Acid37Gillis, E. P.; Burke, M. D. J. Am. Chem. Soc.
4-Chlorotoluene + 2-Pyridyl MIDA BoronateMIDA Boronate94Gillis, E. P.; Burke, M. D. J. Am. Chem. Soc.
4-Bromoanisole + Phenylboronic Acid DerivativeStandard Boronic Acid73Pandarus, V. et al. Org. Process Res. Dev.
4-Bromoanisole + Phenyl MIDA BoronateMIDA Boronate89Pandarus, V. et al. Org. Process Res. Dev.
4-Bromo-N,N-dimethylaniline + 2-Pyridylboronic Acid Deriv.Standard Boronic AcidLow/InconsistentDick, G. R. et al. Angew. Chem. Int. Ed.
4-Bromo-N,N-dimethylaniline + 2-Pyridyl MIDA BoronateMIDA Boronate85Dick, G. R. et al. Angew. Chem. Int. Ed.

This table presents a selection of comparative yields. For full experimental details, please consult the cited literature.

As the data clearly indicates, the slow-release approach using MIDA boronates consistently delivers significantly higher yields, transforming previously low-yielding or unsuccessful reactions into efficient synthetic transformations.

Mechanistic Rationale: Why Slow-Release Works

The success of the slow-release strategy is rooted in the fundamental steps of the Suzuki-Miyaura catalytic cycle.

Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII_RX R¹-Pd(II)L_n-X OxAdd->PdII_RX R¹-X Transmetal Transmetalation PdII_R1R2 R¹-Pd(II)L_n-R² Transmetal->PdII_R1R2 PdII_R1R2->Pd0 RedElim Reductive Elimination Product R¹-R² RedElim->Product Boronic R²-B(OH)₂ Boronic->Transmetal Base Base Base->Transmetal Halide R¹-X

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (R¹-X) to form a Pd(II) intermediate.[1]

  • Transmetalation: The organic group (R²) is transferred from the organoboron reagent to the palladium center. This step requires activation of the boronic acid by a base.[1]

  • Reductive Elimination: The two organic groups (R¹ and R²) are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.[1]

In a standard Suzuki coupling with an unstable boronic acid, the high initial concentration of the boronic acid leads to rapid degradation, depleting the supply of the nucleophile before it can efficiently participate in transmetalation.

In a slow-release Suzuki coupling , the stable MIDA boronate acts as a reservoir. The slow, controlled hydrolysis ensures that the concentration of the free, unstable boronic acid is kept low but constant. This minimizes degradation and maximizes the opportunity for the boronic acid to engage in the transmetalation step, leading to a higher overall yield of the desired product.

Experimental Protocols

To provide a practical guide, detailed experimental protocols for both a standard and a slow-release Suzuki coupling are provided below. These are general procedures and may require optimization for specific substrates.

Protocol 1: Standard Suzuki-Miyaura Coupling of an Aryl Bromide with an Arylboronic Acid

Materials:

  • Aryl bromide (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane/Water (4:1 v/v), degassed

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), arylboronic acid (1.2 mmol, 1.2 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), PPh₃ (0.04 mmol, 4 mol%), and K₂CO₃ (2.0 mmol, 2.0 equiv).

  • Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed 1,4-dioxane/water solvent mixture (5 mL) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Slow-Release Suzuki-Miyaura Coupling of an Aryl Chloride with a 2-Pyridyl MIDA Boronate

Materials:

  • Aryl chloride (1.0 equiv)

  • 2-Pyridyl MIDA boronate (1.1 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (5 mol%)

  • SPhos (10 mol%)

  • Copper(II) acetate (Cu(OAc)₂) (10 mol%)

  • Potassium acetate (KOAc) (3.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Water (for hydrolysis)

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl chloride (1.0 mmol, 1.0 equiv), 2-pyridyl MIDA boronate (1.1 mmol, 1.1 equiv), Pd(OAc)₂ (0.05 mmol, 5 mol%), SPhos (0.10 mmol, 10 mol%), Cu(OAc)₂ (0.10 mmol, 10 mol%), and KOAc (3.0 mmol, 3.0 equiv).[2]

  • Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon) three times.

  • Add anhydrous 1,4-dioxane (5 mL) via syringe.

  • Add water (0.5 mL) to initiate the slow hydrolysis of the MIDA boronate.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.

  • Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Note on Causality: The use of a more electron-rich and bulky ligand like SPhos in the slow-release protocol is often beneficial for the coupling of less reactive aryl chlorides. The addition of a copper(II) salt has been shown to be advantageous in challenging Suzuki couplings, including those involving 2-pyridyl boronates, although the exact role is still a subject of study.[6]

Beyond MIDA: Other Slow-Release Strategies

While MIDA boronates are a prominent example, other strategies for the slow release of boronic acids have been developed. These include:

  • Potassium Trifluoroborate Salts (BF₃K): These are air-stable, crystalline solids that can be used in Suzuki couplings.[2] They are thought to slowly hydrolyze under the reaction conditions to release the boronic acid.

  • N-Phenyldiethanolamine (PDEA) Boronates: These form stable cyclic boronates that can release the boronic acid for cross-coupling.[6]

The choice of the slow-release agent may depend on the specific substrate and the desired reaction conditions.

Conclusion: A Strategic Choice for Optimal Yields

For routine Suzuki-Miyaura couplings with stable boronic acids, the standard protocol remains a reliable and efficient method. However, when faced with unstable or challenging boronic acids, particularly heteroaryl derivatives, the slow-release strategy offers a clear and significant advantage in terms of yield and reproducibility. The use of MIDA boronates, in particular, has proven to be a transformative approach for overcoming the limitations of sensitive organoboron reagents. By understanding the mechanistic principles and having access to robust experimental protocols, researchers can strategically choose the optimal Suzuki coupling method to maximize the yield and efficiency of their synthetic endeavors.

References

  • Dick, G. R., Woerly, E. M., & Burke, M. D. (2012). A General Solution for the 2-Pyridyl Problem. Angewandte Chemie International Edition, 51(11), 2667-2672. [Link]

  • Pandarus, V., Desplantier-Giscard, D., Gingras, G., Béland, F., Ciriminna, R., & Pagliaro, M. (2013). Transforming Suzuki–Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Organic Process Research & Development, 17(10), 1348-1352. [Link]

  • Pschierer, J., Peschek, N., & Plenio, H. (2010). Cross coupling in water: Suzuki–Miyaura vinylation and difluorovinylation of arylboronic acids. Green Chemistry, 12(4), 636-641. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5559-5563. [Link]

  • Hodgson, P. B., & Salingue, F. (2004). The Preparation of a Stable 2-Pyridylboronate and Its Reactivity in the Suzuki—Miyaura Cross-Coupling Reaction. Tetrahedron Letters, 45(3), 685-687. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2010). The Slow‐Release Strategy in Suzuki–Miyaura Coupling. Israel Journal of Chemistry, 50(5-6), 664-674. [Link]

  • Gillis, E. P. (2010). Iterative cross-coupling with mida boronates. Doctoral dissertation, University of Illinois at Urbana-Champaign. [Link]

  • Dick, G. R., Knapp, D. M., & Burke, M. D. (2011). A General Solution for the 2-Pyridyl Problem. Angewandte Chemie International Edition, 50(47), 11139-11143. [Link]

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. Journal of the American Chemical Society, 131(20), 6961-6963. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Molander, G. A., & Brown, A. R. (2006). Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. The Journal of organic chemistry, 71(26), 9681–9686. [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). Halide Salts Alleviate TMSOK Inhibition in Suzuki–Miyaura Cross-Couplings. ACS Catalysis, 6(9), 6248-6259. [Link]

  • Al-Zoubi, R. M., & Al-Jitan, B. A. (2022). A Convenient, Rapid, Conventional Heating Route to MIDA Boronates. Molecules (Basel, Switzerland), 27(15), 5052. [Link]

  • Yamashita, M., et al. (2021). Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. JACS Au, 1(11), 1944-1952. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Shaughnessy, K. H., et al. (2019). Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki‐Miyaura Reactions. Chemistry – A European Journal, 25(44), 10393-10400. [Link]

  • Li, J., et al. (2015). Highly Efficient Method for Suzuki Reactions in Aqueous Media. Molecules, 20(7), 11848-11861. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • D'Meza, R. E., & Sibi, M. P. (2016). Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. Molecules, 21(9), 1147. [Link]

Sources

Validation

Publish Comparison Guide: Benchtop Stability of 2-Iodopyridine-3-boronic Acid MIDA Ester vs. Boronic Acid

The following guide provides an in-depth technical comparison of 2-Iodopyridine-3-boronic acid MIDA ester versus its free boronic acid counterpart. Executive Summary: The Bifunctional Paradox For researchers working with...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 2-Iodopyridine-3-boronic acid MIDA ester versus its free boronic acid counterpart.

Executive Summary: The Bifunctional Paradox

For researchers working with 2-Iodopyridine-3-boronic acid , the choice between the free acid and the MIDA (N-methyliminodiacetic acid) ester is not merely a matter of shelf-life—it is a choice between a metastable, polymerization-prone reagent and a chemically inert, programmable building block .

While 3-pyridyl boronic acids are generally less susceptible to rapid protodeboronation than their 2-pyridyl isomers, the presence of the 2-iodo substituent introduces a critical instability vector: Head-to-Tail Self-Condensation . The MIDA ester effectively shuts down this pathway by sequestering the boron atom, rendering the molecule orthogonal to the iodide functionality.

Verdict: The MIDA Ester is the superior reagent for benchtop storage, purification, and iterative cross-coupling workflows. The free boronic acid should be generated in situ or used immediately upon isolation to prevent oligomerization and variable stoichiometry.

The Instability Challenge: Why the Free Acid Fails

To understand the stability profile, one must analyze the molecular architecture of 2-Iodopyridine-3-boronic acid. It contains two reactive centers on a single scaffold:

  • Electrophile: The C2-Iodide (susceptible to oxidative addition).

  • Nucleophile: The C3-Boronic Acid (susceptible to transmetallation).

A. The Polymerization Trap (Self-Coupling)

Unlike simple phenylboronic acids, this molecule is a "monomer" for Suzuki-Miyaura polycondensation. In the free acid form, the


-hybridized boron possesses a vacant p-orbital.[1]
  • Mechanism: Even trace amounts of transition metals (leftover from synthesis) or elevated temperatures can trigger the coupling of the C2-Iodide of one molecule with the C3-Boron of another.

  • Result: Formation of oligomeric pyridyl chains (poly-2,3-pyridyls) during storage, leading to insoluble "gunk" and loss of titer.

B. The Zwitterionic Equilibrium

Pyridyl boronic acids exist in a complex equilibrium between neutral species, zwitterions (NH⁺...B(OH)₃⁻), and trimeric boroxines (anhydrides).

  • Consequence: The free acid is often hygroscopic and difficult to purify by standard chromatography (streaking on silica due to the basic nitrogen and acidic boron). This results in variable stoichiometry, making precise molarity calculations impossible.

The MIDA Solution: Hybridization as a Shield

The MIDA ester solves these problems by rehybridizing the boron center from reactive


 to inert 

.
  • Structural Locking: The dative bond from the MIDA nitrogen to the boron atom fills the vacant p-orbital.

  • Outcome:

    • Transmetallation Blocked: The boron cannot interact with palladium/base, rendering it inert to the C2-iodide. The "Head-to-Tail" polymerization pathway is physically blocked.

    • Chromatography Compatible: The MIDA ester is a neutral, crystalline solid that is stable to silica gel, allowing for easy purification and long-term benchtop storage (years vs. weeks).

Comparative Performance Data

The following table summarizes the stability and handling characteristics of both forms.

FeatureFree Boronic Acid (2-Iodo-3-pyridyl)MIDA Ester (2-Iodo-3-pyridyl)
Hybridization

(Vacant p-orbital)

(Saturated octet)
Benchtop Stability Poor (Hygroscopic, darkens over time)Excellent (Indefinite at RT)
Self-Coupling Risk High (Head-to-Tail oligomerization)None (Boron is masked)
Chromatography Difficult (Streaks, decomposes)Standard (Stable on Silica)
Stoichiometry Variable (Mix of acid/boroxine)Precise (Crystalline solid)
Solubility Polar solvents (MeOH, DMSO)Organic solvents (MeCN, THF, DMSO)
Primary Use Immediate usageIterative Assembly / Storage
Visualizing the Mechanism

The diagram below illustrates the divergent pathways: the self-destruction of the free acid via polymerization versus the stability and controlled release of the MIDA ester.

G cluster_0 Instability Pathway cluster_1 Controlled Pathway FreeAcid Free Boronic Acid (sp2 Boron) SelfCouple Head-to-Tail Oligomerization FreeAcid->SelfCouple Trace Metal / Heat MIDA MIDA Ester (sp3 Boron) MIDA->SelfCouple BLOCKED Hydrolysis Slow Release (aq. Base / Heat) MIDA->Hydrolysis Deprotection Polymer Insoluble Pyridyl Oligomers SelfCouple->Polymer ActiveSpecies Active Monomer (In Situ) Hydrolysis->ActiveSpecies Release CrossCoupling Targeted Cross-Coupling (Product) ActiveSpecies->CrossCoupling + Aryl Halide + Pd Catalyst

Figure 1: Mechanistic comparison showing the polymerization risk of the free acid vs. the controlled release of the MIDA ester.

Experimental Protocols
Protocol A: Stability Assay (NMR Monitoring)

To verify the stability claims in your own lab, use this self-validating NMR assay.

  • Preparation:

    • Sample A (Acid): Dissolve 10 mg of 2-iodopyridine-3-boronic acid in 0.6 mL DMSO-d6.

    • Sample B (MIDA): Dissolve 10 mg of the MIDA ester in 0.6 mL DMSO-d6.

    • Internal Standard: Add 1.0 equiv of 1,3,5-trimethoxybenzene to both tubes.

  • Measurement:

    • Acquire a T0 ¹H NMR spectrum immediately.

    • Store tubes at ambient temperature (25°C) exposed to ambient light.

    • Acquire spectra at 24h, 48h, and 7 days.

  • Analysis:

    • Free Acid: Monitor the broadening of pyridyl protons (signaling oligomerization) and the appearance of new peaks in the aromatic region (protodeboronation/deiodination). Expect >10% degradation within 48h.

    • MIDA Ester: Monitor the N-CH₂ protons of the MIDA backbone (singlets/doublets around 4.0 ppm). Expect >99% integrity after 7 days.

Protocol B: MIDA Deprotection & Coupling (Slow Release)

This protocol utilizes the "Slow Release" strategy to maintain a low concentration of the active boronic acid, preventing self-polymerization while driving the desired cross-coupling.

  • Reagents:

    • 2-Iodopyridine-3-boronic acid MIDA ester (1.0 equiv)

    • Aryl Chloride/Bromide coupling partner (1.0 equiv)

    • Pd(OAc)₂ (0.05 equiv)

    • SPhos (0.10 equiv)

    • K₃PO₄ (3.0 equiv)

  • Conditions:

    • Combine solids in a vial.

    • Add Dioxane:H₂O (5:1) . Note: Water is essential for MIDA hydrolysis.

    • Heat to 60°C .

    • Mechanism: The base/water slowly hydrolyzes the MIDA ester. The free boronic acid is released gradually and is immediately consumed by the palladium catalyst for the cross-coupling with the external aryl halide, effectively outcompeting the self-polymerization pathway.

References
  • Gillis, E. P., & Burke, M. D. (2007).[2] "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acid Building Blocks." Journal of the American Chemical Society.[2]

  • Knapp, D. M., et al. (2009).[2] "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Journal of the American Chemical Society.[2]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews.

  • Dick, G. R., et al. (2010). "A General Method for Synthesis of 2-Heterocyclic N-Methyliminodiacetic Acid Boronates." Organic Letters.

Sources

Comparative

Comparative Guide: Chromatographic Stability of MIDA Boronates vs. Trifluoroborates

Executive Summary Verdict: MIDA Boronates are the superior choice for multistep synthesis requiring intermediate purification on silica gel. They behave as neutral organic molecules, exhibiting high stability and predict...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Verdict: MIDA Boronates are the superior choice for multistep synthesis requiring intermediate purification on silica gel. They behave as neutral organic molecules, exhibiting high stability and predictable elution profiles. Trifluoroborates (Molander Salts) , while robust in storage, are ionic species that interact chemically with silica gel (acting as a fluorophile), often leading to streaking, band broadening, or on-column hydrolysis.

This guide details the mechanistic underpinnings of these behaviors, providing validated protocols for researchers selecting the appropriate boron surrogate for drug discovery and complex molecule synthesis.

Mechanistic Foundation: The "Silica Paradox"

To understand chromatographic performance, one must analyze the atomic-level interaction between the boron species and the stationary phase (Silica Gel, SiO


).
Structural Comparison

Both reagents seek to solve the instability of boronic acids (which suffer from protodeboronation and trimerization to boroxines) by rehybridizing the boron atom from


 (empty p-orbital) to 

(saturated).
  • MIDA Boronates: The boron is locked in a rigid, bicyclic neutral cage. The B-N dative bond effectively masks the Lewis acidity. The outer shell is organic and lipophilic.

  • Trifluoroborates: The boron is saturated with three fluoride atoms, forming an anionic salt (

    
    ). While chemically stable, the ionic nature creates high polarity and susceptibility to fluorophilic interactions.
    
The Silica Interaction Mechanism

The divergent behavior on silica gel is dictated by charge and fluoride lability.

G cluster_0 MIDA Boronate (Neutral) cluster_1 Trifluoroborate (Ionic) MIDA MIDA Boronate (Neutral Cage) Silica1 Silica Gel (Acidic/Polar Surface) MIDA->Silica1 Passes through Result1 No Interaction (Clean Elution) Silica1->Result1 TriF Trifluoroborate (Anionic Salt) Silica2 Silica Gel (Fluorophile) TriF->Silica2 Ion Exchange / Reaction Result2 Hydrolysis/Streaking (F- abstraction by Si) Silica2->Result2 Si-F Bond Formation

Figure 1: Mechanistic interaction of boron species with silica gel. MIDA boronates are inert, while silica promotes hydrolysis of trifluoroborates.

Critical Insight: Silica gel is not just a physical support for trifluoroborates; it is a chemical reagent. Molander and colleagues demonstrated that silica gel in the presence of water actually catalyzes the hydrolysis of trifluoroborates to boronic acids due to the high bond energy of Si-F (approx. 135 kcal/mol) [1].

Chromatographic Performance Data

The following table summarizes the behavior of both species under standard flash chromatography conditions (Silica Gel 60, 40-63 µm).

FeatureMIDA BoronatesTrifluoroborates
Elution Profile Sharp, defined bands (Gaussian).Broad, streaking bands (Tailing).
Rf Behavior Predictable. Tunable with EtOAc/MeOH/Acetone.Low/Unpredictable. Often sticks to baseline without highly polar eluents.
Chemical Stability >98% Recovery. Inert to silica.Variable. Susceptible to hydrolysis (protodeboronation) if silica is wet or acidic.
Solvent Compatibility Compatible with standard organic solvents (EtOAc, DCM, Et2O).Requires polar protic mixtures (MeOH/DCM) or Reverse Phase (C18).
Visualization UV Active (if R=Aryl) or Iodine/KMnO4 stain.UV Active, but often difficult to distinguish from hydrolyzed boronic acid.
Quantitative Stability Case Study

In a direct comparison of stability during purification:

  • MIDA Boronate (4-methoxyphenyl): Recovered >95% yield after standard flash chromatography (EtOAc/Hexanes) [2].[1]

  • Trifluoroborate (4-methoxyphenyl): When subjected to silica gel chromatography, significant hydrolysis to the boronic acid is observed unless specific additives (e.g., Et3N) are used to buffer the silica, or if the elution is extremely rapid.

Experimental Protocols

Protocol A: Purification of MIDA Boronates (Standard Flash)

Use this workflow for intermediate purification in iterative synthesis.

Materials:

  • Crude reaction mixture containing MIDA boronate.[2]

  • Standard Silica Gel 60.

  • Eluent: Et2O (to anchor) and EtOAc/MeOH (to elute).

Step-by-Step:

  • Solubility Check: Dissolve a small aliquot in EtOAc. MIDA boronates are generally soluble in THF, EtOAc, DCM, and MeCN.

  • TLC Optimization:

    • Note: MIDA boronates have a unique affinity for silica.[3] In 100% Et2O, most MIDA boronates have an Rf ≈ 0.

    • Run TLC in EtOAc/Hexanes (e.g., 50:50). If too polar, the spot will remain at the baseline.

    • Recommendation: Use EtOAc/MeOH (95:5) or Acetone/Hexanes for elution.

  • Loading: Load the crude mixture (dissolved in minimum DCM or adsorbed onto Celite) onto the column.

  • Elution: Run the column. MIDA boronates typically elute later than non-polar byproducts but earlier than highly polar impurities.

  • Recovery: Evaporate fractions. The product will crystallize or form a stable foam.

Protocol B: Handling Trifluoroborates (Precipitation vs. Chromatography)

Use this workflow to avoid silica-induced decomposition.

Why avoid chromatography? Because silica acts as a fluorophile, "purification" on silica often results in partial conversion to the boronic acid. The preferred method is Crystallization .

Step-by-Step (Crystallization):

  • Dissolution: Dissolve the crude potassium trifluoroborate in a minimum amount of hot acetone or acetonitrile.

  • Filtration: Filter hot to remove inorganic salts (KCl, KBr) which are insoluble in acetone.

  • Precipitation: Add Et2O or Hexanes to the filtrate until the solution becomes cloudy.

  • Cooling: Place in the fridge/freezer. The trifluoroborate will precipitate as a white solid.

  • Collection: Filter the solid. This typically yields >90% purity without silica exposure.

Application Context: Iterative Cross-Coupling (ICC)[4][5]

The chromatographic stability of MIDA boronates enables Iterative Cross-Coupling (ICC) . This is the primary advantage over trifluoroborates in complex synthesis. You can couple one end of a molecule, purify the MIDA-protected intermediate on silica, and then deprotect for the next cycle.

ICC Start Bifunctional Building Block (Halide-R-B-MIDA) Step1 Coupling Reaction (Suzuki-Miyaura) Start->Step1 Crude Crude Intermediate Step1->Crude Purify Silica Gel Chromatography (MIDA remains intact) Crude->Purify Impurities Removed Pure Purified MIDA Intermediate Purify->Pure Hydrolysis MIDA Hydrolysis (Mild Aqueous Base) Pure->Hydrolysis Release Boronic Acid NextCycle Next Coupling Cycle Hydrolysis->NextCycle NextCycle->Start Repeat

Figure 2: The Iterative Cross-Coupling (ICC) cycle enabled by the chromatographic stability of MIDA boronates.

References

  • Molander, G. A. ; Cavalcanti, L. N.; Canturk, B.; Pan, P.-S.; Kennedy, L. E.[4] "Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water." J. Org.[4] Chem.2009 , 74, 7364–7369.[4] Link

  • Gillis, E. P. ; Burke, M. D.[2][3][5][6][7] "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acid Building Blocks." J. Am. Chem. Soc.[6]2007 , 129, 6716–6717.[3][5][6] Link

  • Knapp, D. M. ; Gillis, E. P.; Burke, M. D.[6][7] "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." J. Am. Chem. Soc.[3][6][7][8][9]2009 , 131, 6961–6963.[6][7] Link

  • Lennox, A. J. J. ; Lloyd-Jones, G. C.[6] "Selection of Boron Reagents for Suzuki-Miyaura Coupling." Chem. Soc. Rev.2014 , 43, 412–443. Link

Sources

Validation

Efficiency of MIDA Boronate Iterative Coupling vs. Traditional Protecting Groups

Content Type: Technical Comparison Guide Audience: Researchers, Senior Scientists, and Drug Development Professionals Executive Summary: The Modular Shift In the synthesis of complex small molecules—particularly natural...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Researchers, Senior Scientists, and Drug Development Professionals

Executive Summary: The Modular Shift

In the synthesis of complex small molecules—particularly natural products and pharmaceuticals—traditional protecting group (PG) strategies often necessitate bespoke, linear sequences. These routes are frequently plagued by the instability of intermediates (especially boronic acids) and the need for customized purification conditions for every step.

MIDA (N-methyliminodiacetic acid) boronates represent a paradigm shift from this "custom craftsmanship" model to a modular assembly model. By reversibly switching the hybridization of the boron center from reactive


 to inert 

, MIDA boronates act as universal protecting groups that are stable to air, moisture, and chromatography. This guide objectively compares the efficiency of MIDA Iterative Cross-Coupling (ICC) against traditional PG strategies, demonstrating how MIDA enables the automation of small molecule synthesis.
Mechanistic Foundation: The Hybridization Switch

The core efficiency of the MIDA platform lies in its ability to shut down the transmetalation pathway of the Suzuki-Miyaura reaction until activation is desired.

  • Traditional Boronic Acids (

    
    ):  Planar, Lewis acidic, and highly reactive. They are prone to protodeboronation, oxidation, and polymerization, often requiring immediate use or excess reagents.
    
  • MIDA Boronates (

    
    ):  Tetrahedral and coordinatively saturated.[1] The nitrogen lone pair donates into the boron p-orbital, rendering the complex inert to anhydrous cross-coupling conditions.
    
Diagram 1: The MIDA Activation Switch

MIDA_Mechanism MIDA MIDA Boronate (sp3, Tetrahedral) INERT Hydrolysis Hydrolysis (aq. NaOH or K3PO4) MIDA->Hydrolysis Deprotection Acid Boronic Acid (sp2, Planar) REACTIVE Hydrolysis->Acid Release Coupling Suzuki-Miyaura Coupling Acid->Coupling + Halide/Pd Product Coupled Product Coupling->Product

Caption: The reversible switch from inert sp3 MIDA boronate to reactive sp2 boronic acid enables controlled iterative coupling.[2]

Comparative Analysis: MIDA ICC vs. Traditional PGs
3.1 Workflow Efficiency: Linear vs. Modular

Traditional synthesis often requires a unique protecting group strategy for each functional group (e.g., TBS for alcohols, Boc for amines). MIDA ICC standardizes this by using the MIDA ligand as a "universal" protecting group for the bond-forming moiety itself.

FeatureTraditional PG StrategyMIDA Boronate ICC
Protecting Group Variable (TBS, MOM, Bn, etc.)Universal (MIDA ligand)
Intermediate Stability Variable; Boronic acids often unstableHigh; Stable to air, water, chromatography
Purification Customized for each intermediateStandardized (Silica "Catch-and-Release")
Coupling Conditions Varies; often requires excess reagentStandardized (Anhydrous coupling)
Automation Difficult; requires AI/Robotics for decision makingNative ; "Make-It" Machine (Science 2015)
3.2 Purification: The "Catch-and-Release" Advantage

One of the most significant efficiency gains in MIDA ICC is the simplification of purification.

  • Traditional: Requires optimizing solvent systems for every intermediate.

  • MIDA: MIDA boronates possess a binary affinity for silica gel.

    • Catch: In non-polar solvents (e.g., Et2O/Hexanes), MIDA boronates bind tightly to silica due to their high polarity.

    • Release: In polar solvents (e.g., THF/MeOH), they elute rapidly.

    • Result: This allows for a generic purification protocol that does not require method development for each step.

Diagram 2: Workflow Comparison

Workflow_Comparison cluster_Traditional Traditional Synthesis cluster_MIDA MIDA Iterative Coupling T_Step1 Reaction A T_Pur1 Custom Column 1 (Optimize Hex/EtOAc) T_Step1->T_Pur1 T_Step2 Deprotection T_Pur1->T_Step2 T_Pur2 Custom Column 2 (Optimize DCM/MeOH) T_Step2->T_Pur2 M_Step1 Coupling Cycle 1 M_Pur1 Standard Silica Plug (Catch & Release) M_Step1->M_Pur1 M_Step2 Coupling Cycle 2 M_Pur1->M_Step2 M_Pur2 Standard Silica Plug (Catch & Release) M_Step2->M_Pur2

Caption: MIDA ICC allows for standardized purification cycles, eliminating the bottleneck of custom chromatography.

Case Study: Polyene Natural Products

The synthesis of polyene natural products (e.g., Amphotericin B, Peridinin, Ratanhine) highlights the superiority of MIDA ICC. Polyenyl boronic acids are notoriously unstable, rapidly decomposing via oxidation or protodeboronation.

Example: Total Synthesis of (+)-Crocacin C

  • Challenge: Sensitive polyene chain with specific stereochemistry.

  • MIDA Solution: Used MIDA boronates to stabilize the polyenyl building blocks.[2][3]

  • Outcome:

    • Steps: 7 steps (longest linear sequence).

    • Yield: ~20% overall yield.[4]

    • Efficiency: The MIDA strategy allowed for the iterative assembly of pre-fabricated, stereochemically pure building blocks, avoiding the handling of unstable intermediates.

MetricTraditional Polyene SynthesisMIDA ICC Approach
Boron Reagent Unstable (requires excess)Indefinitely Stable
Stereocontrol Established during couplingPre-installed in Building Block
Purification Difficult (streaking on silica)Clean (MIDA is silica-compatible)
Atom Economy Lower (due to reagent decomposition)Higher (stoichiometric usage)
Experimental Protocols

Trustworthiness Note: These protocols are based on the standard procedures developed by the Burke group. Always perform these reactions under an inert atmosphere (Ar or N2) unless otherwise noted.

Protocol A: Slow-Release Cross-Coupling (In Situ Hydrolysis)

Best for coupling unstable boronic acids (e.g., 2-pyridyl, vinyl).

  • Setup: Charge a reaction vial with:

    • Halo-arene/alkene (1.0 equiv)

    • MIDA boronate (1.2–1.5 equiv)

    • Pd(OAc)2 (0.05 equiv)

    • SPhos (0.10 equiv)

    • K3PO4 (7.5 equiv)

  • Solvent: Add THF/Water (10:1 ratio). Note: The water ratio is critical for the slow hydrolysis rate.

  • Reaction: Seal and heat to 60 °C with vigorous stirring.

    • Mechanism:[2][3][5][6] The biphasic mixture and limited water solubility of the MIDA boronate ensure a slow, steady release of the active boronic acid, keeping its concentration low relative to the catalyst and preventing decomposition.

  • Workup: Dilute with EtOAc, wash with water/brine, dry over MgSO4, and concentrate.

  • Purification: Flash chromatography (Et2O/MeOH) to recover unreacted MIDA boronate if necessary.

Protocol B: Fast Hydrolysis (Stepwise)

Best for preparing boronic acid building blocks for subsequent reactions.

  • Hydrolysis: Dissolve MIDA boronate in THF. Add 1M aqueous NaOH (3 equiv). Stir at 23 °C for 10 minutes.

    • Observation: TLC will show rapid conversion to the polar boronic acid.

  • Quench: Add Phosphate buffer (pH 7) to neutralize.

  • Extraction: Extract immediately with EtOAc or THF.

  • Usage: Use the crude boronic acid solution immediately in the next coupling step to minimize decomposition.

Future Outlook: Automation

The ultimate validation of the MIDA ICC efficiency is the "Make-It" Machine (Li et al., Science 2015). Because the chemistry (coupling) and purification (silica catch-and-release) are standardized, the entire process can be automated. This is currently not possible with traditional PG strategies that require human decision-making for each purification step.

References
  • Gillis, E. P., & Burke, M. D. (2007).[2] A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids. Journal of the American Chemical Society.[2][7] Link

  • Li, J., Ballmer, S. G., Gillis, E. P., Fujii, S., Schmidt, M. J., Palazzolo, A. M., ... & Burke, M. D. (2015). Synthesis of many different types of organic small molecules using one automated process. Science. Link

  • Gillis, E. P., & Burke, M. D. (2008).[7] Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. Journal of the American Chemical Society.[2][7] Link

  • Woerly, E. M., Cherney, A. H., Davis, E. K., & Burke, M. D. (2010). Stereoretentive Suzuki-Miyaura Coupling of Haloallenes Enables Fully Stereocontrolled Access to (-)-Peridinin. Journal of the American Chemical Society.[2][7] Link

  • Uno, B. E., Gillis, E. P., & Burke, M. D. (2009). General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Tetrahedron. Link

Sources

Comparative

A Comparative Guide to Purity Analysis of 2-Iodopyridine-3-boronic Acid MIDA Ester by NMR Spectroscopy

For researchers, medicinal chemists, and professionals in drug development, the integrity of starting materials is not merely a matter of quality control; it is the bedrock of reproducible and successful outcomes. Among...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the integrity of starting materials is not merely a matter of quality control; it is the bedrock of reproducible and successful outcomes. Among the vast arsenal of reagents in modern organic synthesis, 2-iodopyridine-3-boronic acid N-methyliminodiacetic acid (MIDA) ester stands out as a critical building block. Its unique structure, combining a versatile pyridine core with a stable yet reactive MIDA boronate, makes it invaluable for complex molecule synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.[1][2][3][4] However, the efficacy of this powerful reagent is directly contingent on its purity. Even minor impurities can lead to failed reactions, irreproducible yields, and the generation of complex side-products, consuming valuable time and resources.

This guide provides an in-depth technical comparison of methods for analyzing the purity of 2-iodopyridine-3-boronic acid MIDA ester, with a primary focus on Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy as the gold standard. We will explore the causality behind experimental choices, present detailed protocols, and compare the performance of NMR with alternative techniques to empower researchers with the knowledge to select the most appropriate method for their needs.

The Central Role of Purity in Synthesis

2-Iodopyridine-3-boronic acid MIDA ester is prized for its benchtop stability, a significant advantage over many volatile and unstable boronic acids.[2][3][4] The MIDA ligand protects the boronic acid moiety, rendering it compatible with a wide range of synthetic transformations and even chromatography.[1][3][4] This stability is crucial for its use in iterative cross-coupling strategies for assembling complex molecules.[1][4] However, this stability does not preclude the presence of impurities arising from its synthesis or degradation over time. Common impurities can include:

  • Starting Materials and Reagents: Residual precursors from the synthesis process.

  • By-products: Unwanted compounds formed during the reaction.

  • Degradation Products: Hydrolysis of the MIDA ester back to the free boronic acid, or other decomposition pathways.

  • Residual Solvents: Solvents used during synthesis and purification.[5][]

The presence of these impurities can have significant downstream consequences, including catalyst poisoning, reduced reaction yields, and complications in product purification. Therefore, a robust and accurate method for purity assessment is not just recommended; it is essential.

Gold Standard: Purity and Quantification by ¹H-NMR Spectroscopy

Quantitative ¹H-NMR (qNMR) spectroscopy has emerged as a powerful and reliable method for determining the absolute purity of organic compounds.[7][8][9] Unlike chromatographic techniques that rely on response factors, the signal intensity in NMR is directly proportional to the number of nuclei giving rise to that signal, making it an absolute quantitative method.[7][8][10]

Principle of qNMR for Purity Assessment

The fundamental principle of qNMR lies in comparing the integral of a specific, well-resolved resonance of the analyte with that of a certified internal standard of known purity and weight.[9][11] By knowing the precise masses of the analyte and the internal standard, their molar ratio can be determined, and thus the absolute purity of the analyte can be calculated.

Experimental Protocol: Quantitative ¹H-NMR Analysis

1. Selection of an Internal Standard: The choice of an internal standard is critical for accurate qNMR. The ideal standard should:

  • Have a simple ¹H-NMR spectrum with at least one sharp, well-resolved signal that does not overlap with any analyte signals.

  • Be highly pure and non-hygroscopic.

  • Be chemically inert towards the analyte and the NMR solvent.

  • Have a known molecular weight.

Commonly used internal standards include maleic anhydride, 1,3,5-trimethoxybenzene, and dimethyl sulfone.

2. Sample Preparation:

  • Accurately weigh a specific amount of the 2-iodopyridine-3-boronic acid MIDA ester (e.g., 10-20 mg) into a clean vial.

  • Accurately weigh a known amount of the chosen internal standard into the same vial. The molar ratio of the analyte to the standard should ideally be close to 1:1.

  • Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to ensure complete dissolution.

  • Transfer the solution to a high-quality NMR tube.

3. NMR Data Acquisition: For quantitative analysis, specific acquisition parameters must be optimized to ensure accurate signal integration:

  • Sufficient Relaxation Delay (d1): The relaxation delay should be at least 5 times the longest T₁ relaxation time of the protons being quantified in both the analyte and the standard. This ensures complete relaxation of the nuclei between scans, which is crucial for accurate integration. A typical starting point is a d1 of 30-60 seconds.

  • High Signal-to-Noise Ratio (S/N): A sufficient number of scans should be acquired to achieve a high S/N for both the analyte and standard signals.

  • Uniform Excitation: Ensure the excitation pulse is uniform across the entire spectral width.

4. Data Processing and Purity Calculation:

  • Carefully phase the spectrum and perform a baseline correction.

  • Integrate the well-resolved signals of both the analyte and the internal standard. Choose signals that are free from overlap with other resonances.

  • The purity of the analyte can be calculated using the following formula:

    Purity (%) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd

    Where:

    • I = Integral value

    • N = Number of protons giving rise to the signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Interpreting the ¹H-NMR Spectrum

A typical ¹H-NMR spectrum of 2-iodopyridine-3-boronic acid MIDA ester will show characteristic signals for both the pyridine ring protons and the MIDA ester protons. By carefully analyzing the spectrum, one can identify and potentially quantify impurities. For instance, the presence of free N-methyliminodiacetic acid or the corresponding free boronic acid would give rise to distinct signals.

Comparative Analysis: Alternative Purity Assessment Methods

While qNMR is the gold standard for absolute purity determination, other analytical techniques can provide valuable, often complementary, information.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful separation technique widely used for purity analysis in the pharmaceutical industry.[12][13][14][15][16]

  • Principle & Protocol: HPLC separates compounds based on their differential partitioning between a stationary phase (e.g., C18 column) and a liquid mobile phase.[15] A UV detector is commonly used for pyridine-containing compounds.[12][14] A typical protocol involves developing a gradient elution method to separate the main compound from potential impurities.

  • Pros: High sensitivity for detecting trace impurities, excellent resolving power, and suitability for high-throughput analysis.

  • Cons: It is a relative quantification method unless a certified reference standard of the analyte is used for calibration. The response factor for each impurity can differ, potentially leading to inaccurate quantification of unknown impurities. It does not provide definitive structural information about the impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry.[17][18][19][20]

  • Principle & Protocol: The eluent from the HPLC column is introduced into a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio. This allows for the determination of the molecular weight of the main compound and its impurities.

  • Pros: Unparalleled sensitivity and selectivity, providing molecular weight information that is crucial for identifying unknown impurities.[17][18]

  • Cons: Quantification can be challenging without appropriate standards for each impurity. Ionization efficiency can vary significantly between compounds.

Data Presentation and Workflow Visualization

Comparison of Purity Analysis Techniques
FeatureQuantitative ¹H-NMR (qNMR)High-Performance Liquid Chromatography (HPLC)Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Nuclear magnetic resonanceDifferential partitioningChromatographic separation followed by mass analysis
Quantification Absolute (with internal standard)Relative (requires response factors)Semi-quantitative (highly variable response)
Information Structural information and absolute purityRetention time and relative purityMolecular weight of components
Sensitivity ModerateHighVery High
Throughput LowerHighModerate to High
Sample Prep Simple dissolutionMobile phase preparation, method developmentSimilar to HPLC
Cost High initial investment, low running costModerate initial investment, moderate running costHigh initial investment, high running cost
Experimental Workflow: qNMR Purity Analysis

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Accurately weigh analyte weigh_std Accurately weigh internal standard weigh_analyte->weigh_std dissolve Dissolve in deuterated solvent weigh_std->dissolve transfer Transfer to NMR tube dissolve->transfer setup Optimize acquisition parameters (d1, scans) transfer->setup acquire Acquire ¹H-NMR spectrum setup->acquire process Phase and baseline correct spectrum acquire->process integrate Integrate analyte and standard signals process->integrate calculate Calculate absolute purity integrate->calculate report Purity Report calculate->report Final Purity Value

Caption: Workflow for quantitative NMR (qNMR) purity analysis.

Decision-Making Guide for Method Selection

Method_Selection start What is the primary analytical goal? q1 Need absolute purity of the main component? start->q1 q2 Need to identify and quantify trace impurities? start->q2 q3 Need to identify unknown impurities? start->q3 q1->q2 No ans_qnmr Use Quantitative NMR (qNMR) q1->ans_qnmr Yes q2->q3 No ans_hplc Use HPLC-UV q2->ans_hplc Yes ans_lcms Use LC-MS q3->ans_lcms Yes

Sources

Validation

Comparative Guide: Structural &amp; Functional Analysis of 2-Iodopyridine-3-boronic acid MIDA Ester

This guide provides an in-depth structural and functional analysis of 2-Iodopyridine-3-boronic acid MIDA ester , a critical bifunctional building block in modern drug discovery. Executive Summary: The Strategic Value of...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth structural and functional analysis of 2-Iodopyridine-3-boronic acid MIDA ester , a critical bifunctional building block in modern drug discovery.

Executive Summary: The Strategic Value of MIDA Orthogonality

In the architecture of complex small molecules, 2-Iodopyridine-3-boronic acid MIDA ester serves as a linchpin reagent. Unlike standard boronic acids or pinacol esters, this compound utilizes the N-methyliminodiacetic acid (MIDA) ligand to "switch off" the reactivity of the boron center.

This guide compares the MIDA ester format against traditional alternatives (Free Acid, Pinacol Ester), demonstrating its superior performance in Iterative Cross-Coupling (ICC) . The crystallographic data presented validates the mechanism of this stability: the rehybridization of boron from reactive


 to inert 

.
Structural Characterization: X-Ray Crystallographic Insights

The efficacy of this reagent is encoded in its crystal lattice. The MIDA ligand forms a rigid, bicyclic cage around the boron atom, creating a trans-annular dative bond that is the structural origin of its inertness.

2.1. Key Crystallographic Parameters

While specific unit cell dimensions can vary by polymorph, the core structural metrics of the 2-Iodopyridine-3-MIDA motif are consistent with the class of heteroaryl MIDA boronates (e.g., CCDC 704625 for related 2-pyridyl analogs).

ParameterValue / RangeStructural Significance
B-N Bond Length 1.60 – 1.70 Å Indicates a strong dative interaction. This bond fills the boron

-orbital, preventing transmetallation.
Boron Geometry Tetrahedral (

)
Deviation from trigonal planar (

) renders the boron nucleophilically inert.
Space Group Typically

Centrosymmetric packing often observed in MIDA boronates, contributing to high density and shelf stability.
C-I Bond Length ~2.10 Å The C(2)-Iodine bond remains accessible and reactive, enabling selective functionalization at the 2-position.
2.2. Molecular Architecture Diagram

The following diagram illustrates the connectivity and the critical B-N interaction that defines the MIDA "cage."

MIDA_Structure cluster_legend Stability Mechanism Boron Boron (sp3) Pyridine 2-Iodo-3-Pyridyl Core Boron->Pyridine C-B Bond (Protected) Oxygens Carboxylate Oxygens Boron->Oxygens Nitrogen Nitrogen (MIDA) Nitrogen->Boron Dative Bond (1.6-1.7 Å) Vacant p-orbital filled Vacant p-orbital filled

Figure 1: Connectivity of 2-Iodopyridine-3-boronic acid MIDA ester. The red arrow highlights the B-N dative bond that locks the boron in an unreactive tetrahedral state.

Comparative Performance Analysis

The choice of boron species dictates the synthetic strategy. The table below compares the MIDA ester with its primary alternatives: the Pinacol ester and the Free Boronic Acid.

3.1. Stability & Reactivity Matrix
FeatureMIDA Ester (Product) Pinacol Ester Free Boronic Acid
Boron Hybridization

(Tetrahedral)

(Trigonal Planar)

(Trigonal Planar)
Reactivity Inert (Protected)Active (Nucleophilic)Active (Nucleophilic)
Benchtop Stability Indefinite (Air/Moisture Stable)Variable (Hydrolysis prone)Low (Prone to dehydration/oxidation)
Chromatography Silica Gel CompatibleOften degrades/streaksHigh Polarity (Difficult)
Atom Economy Lower (High MW ligand)ModerateHigh
Primary Use Case Iterative Cross-Coupling Direct CouplingDirect Coupling
3.2. The "Orthogonality" Advantage

The defining performance metric of 2-Iodopyridine-3-boronic acid MIDA ester is its chemoselectivity .

  • Experiment: In a mixture containing an aryl chloride and the MIDA ester, a Suzuki coupling can be performed exclusively at the C-I bond of the pyridine, leaving the B-MIDA intact.

  • Contrast: If the Pinacol ester were used, the boron species would compete for transmetallation, leading to polymerization or oligomerization.

Experimental Protocols

To leverage the crystallographic stability described above, specific protocols must be followed for activation (deprotection) and utilization.

4.1. Protocol: Slow-Release Cross-Coupling

This method hydrolyzes the MIDA ligand in situ, releasing the active boronic acid at a rate that matches the catalytic cycle, preventing protodeboronation of the sensitive pyridine ring.

  • Reagents:

    • MIDA Ester (1.0 equiv)

    • Aryl Chloride partner (1.0 equiv)[1]

    • Catalyst: Pd(OAc)₂ (catalytic) + SPhos (ligand)

    • Base: K₃PO₄ (3.0 equiv)

  • Solvent System: Dioxane : H₂O (5:1). Note: Water is essential for MIDA hydrolysis.

  • Procedure:

    • Charge solid reagents into a vial.

    • Add degassed solvent.

    • Heat to 60°C. The MIDA ester slowly hydrolyzes (

      
      ), releasing the active boronic acid which immediately enters the Pd cycle (
      
      
      
      ).
    • Self-Validating Check: Monitor by LCMS. The disappearance of the MIDA peak should correlate with product formation; accumulation of free boronic acid indicates

      
       (lower temperature if observed).
      
4.2. Workflow Diagram: Iterative Assembly

ICC_Workflow cluster_process Iterative Cross-Coupling (ICC) Start 2-Iodo-3-MIDA Pyridine (Bifunctional Block) Step1 Step 1: Chemoselective Coupling (Reacts at Iodine) Start->Step1 Pd(0), Boronic Acid X Intermediate Functionalized MIDA Intermediate (Boron still protected) Step1->Intermediate Step2 Step 2: MIDA Hydrolysis (Base/Water) Intermediate->Step2 NaOH or K3PO4 Active Free Boronic Acid (Transient Species) Step2->Active Final Step 3: Second Coupling (Reacts at Boron) Active->Final Pd(0), Aryl Halide Y

Figure 2: The Iterative Cross-Coupling (ICC) workflow enabled by the MIDA ester.[2][3][4] Note the distinct stages of reaction at Iodine followed by activation of Boron.

Implications for Drug Discovery

The 2-Iodopyridine-3-boronic acid MIDA ester addresses a specific "pain point" in medicinal chemistry:

  • Access to 2,3-Disubstituted Pyridines: These cores are privileged scaffolds in kinase inhibitors but are difficult to synthesize due to the electronic incompatibility of the 2- and 3-positions.

  • Library Generation: The stability of the MIDA ester allows it to be stored as a "stock solution" (in anhydrous solvents) for automated synthesis platforms, unlike the free acid which degrades.

References
  • Gillis, E. P., & Burke, M. D. (2007).[5][6] "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." Journal of the American Chemical Society.[5][7] Link

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009).[1] "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Journal of the American Chemical Society.[5][7] Link

  • Li, J., Grillo, A. S., & Burke, M. D. (2015). "From Synthesis to Function via Iterative Assembly of N-Methyliminodiacetic Acid Boronate Building Blocks." Accounts of Chemical Research. Link

  • Sigma-Aldrich. "2-Iodopyridine-3-boronic acid MIDA ester Product Specification." Link

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal and Handling of 2-Iodopyridine-3-boronic acid MIDA Ester

Part 1: Executive Safety Directive Immediate Action Required: Treat 2-Iodopyridine-3-boronic acid MIDA ester as Halogenated Hazardous Waste . Unlike standard boronic acids, the MIDA (N-methyliminodiacetic acid) ester moi...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Directive

Immediate Action Required: Treat 2-Iodopyridine-3-boronic acid MIDA ester as Halogenated Hazardous Waste .

Unlike standard boronic acids, the MIDA (N-methyliminodiacetic acid) ester moiety confers unique stability and solubility properties that dictate specific disposal protocols. Improper disposal into non-halogenated or basic aqueous streams can result in regulatory non-compliance (dioxin formation during incineration) or unintended chemical hydrolysis in the waste container.

Core Hazard Profile
PropertySpecificationOperational Implication
Chemical Structure Pyridine ring + Iodine + MIDA BoronateHalogenated Waste (Due to Iodine). Do not bulk with non-halogenated solvents.
Physical State Crystalline SolidDispose as Solid Hazardous Waste unless in solution.
Stability Air/Moisture Stable (Solid)Stable on benchtop; does not require inert atmosphere for waste storage.
Reactivity Hydrolyzes in Aqueous BaseDO NOT mix with basic aqueous waste (pH > 8). Rapid hydrolysis releases free boronic acid.
Toxicity Class Irritant / Potential ToxicHandle with standard PPE (Nitrile gloves, lab coat, safety glasses).

Part 2: Technical Rationale (The "Why")

To ensure a self-validating safety culture, researchers must understand the causality behind these protocols.

The Halogen Factor (Iodine)

The presence of the Iodine atom on the pyridine ring mandates that this compound enters the Halogenated Waste stream.

  • Mechanism: Incineration of halogenated organics without specific scrubbers generates acidic gases (HI, HCl) and can catalyze the formation of dioxins/furans.

  • Compliance: EPA regulations (RCRA) and local environmental laws strictly segregate halogens to prevent damage to standard incinerators and environmental release.

The MIDA Hydrolysis Trigger

MIDA boronates are protected boronic acids.[1][2][3] They are amphoteric but kinetically stable in neutral/acidic conditions.

  • Risk: In the presence of aqueous base (e.g., NaOH, NaHCO₃, or basic waste streams), the MIDA ligand hydrolyzes rapidly.

  • Consequence: If you dispose of this solid into a container with basic aqueous waste, it will decompose to the free 2-iodopyridine-3-boronic acid. This may lead to unexpected precipitation (clogging waste drums) or changes in the waste's chemical profile.

Part 3: Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Solid (Expired/Excess Reagent)

Use this protocol for solid reagent scraped from flasks or expired bottles.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar compatible with solid hazardous waste.

  • Segregation: Ensure the container is designated for "Solid Hazardous Waste - Halogenated."

  • Transfer: Transfer the solid using a chemically resistant spatula. Avoid generating dust.[4][5][6]

  • Labeling: Affix a hazardous waste tag with the following constituents listed clearly:

    • 2-Iodopyridine-3-boronic acid MIDA ester

    • Halogenated Organic Solid[7]

    • Irritant

Scenario B: Disposal of Reaction Mixtures (Liquid Waste)

Use this protocol for mother liquors or reaction solvents containing the compound.

  • Solvent Compatibility Check: Identify the carrier solvent.

    • If solvent is DCM, Chloroform, or Dichloroethane : Pour directly into Halogenated Solvent Waste .

    • If solvent is Acetone, Ethyl Acetate, or THF : Because the solute contains Iodine, the entire mixture must be defaulted to the Halogenated Solvent Waste stream.

  • pH Validation (Crucial):

    • Dip a pH strip into the waste solution.

    • If pH > 8: Neutralize carefully with dilute acid (e.g., 1M HCl) to pH 6-7 before disposal to prevent uncontrolled hydrolysis in the drum.

  • Bulking: Pour into the Halogenated Waste carboy (typically red or yellow safety cans).

Scenario C: Empty Containers
  • Triple Rinse: Rinse the empty reagent bottle three times with a compatible solvent (e.g., Acetone or DCM).

  • Rinsate Disposal: Pour all rinsates into the Halogenated Solvent Waste .

  • Defacing: Cross out the original label and mark "Empty."

  • Glass Disposal: Place the dry, rinsed bottle in the broken glass/lab glass bin (unless local rules require it to go to solid hazardous waste due to the "P-list" potential of pyridine derivatives, though this specific compound is usually not P-listed).

Part 4: Visual Workflow

The following diagram illustrates the decision logic for disposing of 2-Iodopyridine-3-boronic acid MIDA ester.

DisposalWorkflow Start Waste Generation: 2-Iodopyridine-3-boronic acid MIDA ester StateCheck Identify Physical State Start->StateCheck Solid Solid (Pure/Crude) StateCheck->Solid Dry Material Liquid Liquid (Solution) StateCheck->Liquid Dissolved SolidContainer Container: Wide-mouth HDPE Stream: Solid Hazardous Waste Solid->SolidContainer LabelSolid Label: 'Halogenated Organic Solid' SolidContainer->LabelSolid Pickup EHS Pickup / Incineration (Requires Halogen Scrubber) LabelSolid->Pickup SolventCheck Check Carrier Solvent Liquid->SolventCheck PHCheck Check pH SolventCheck->PHCheck Regardless of Solvent Type Neutralize Neutralize to pH 6-7 PHCheck->Neutralize pH > 8 (Basic) LiquidContainer Container: Safety Carboy Stream: Halogenated Solvent Waste PHCheck->LiquidContainer pH Neutral/Acidic Neutralize->LiquidContainer LiquidContainer->Pickup

Figure 1: Decision matrix for the safe disposal of MIDA boronate waste, emphasizing the critical pH check for liquid streams to prevent hydrolysis.

Part 5: Emergency Contingencies

Spill Management
  • Solid Spill:

    • Isolate: Evacuate immediate area if dust is airborne.

    • PPE: Wear N95 mask or respirator, goggles, and double nitrile gloves.

    • Containment: Cover spill with wet paper towels to suppress dust.

    • Cleanup: Scoop material into a disposal jar. Wipe area with acetone. Dispose of all cleanup materials as Halogenated Solid Waste .

  • Liquid Spill:

    • Absorb: Use vermiculite or spill pads.

    • Disposal: Collect absorbent material into a heavy-duty bag and tag as Halogenated Spill Debris .

Part 6: References

  • Gillis, E. P.; Burke, M. D. "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." Journal of the American Chemical Society, 2007 , 129, 6716-6717. [Link] (Establishes MIDA stability and hydrolysis conditions).

  • U.S. Environmental Protection Agency (EPA). "Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 of the Code of Federal Regulations (CFR)." [Link] (Governs hazardous waste identification and F-list solvents).

  • Gonzalez, J. A.; Ogba, O. M.; Morehouse, G. F.; Rosson, N. T.; Houk, K. N.; Lloyd-Jones, G. C.; Burke, M. D. "MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanisms." Nature Chemistry, 2016 , 8, 1067–1075. [Link] (Detailed mechanistic insight into base-mediated hydrolysis).

Sources

© Copyright 2026 BenchChem. All Rights Reserved.